1-Cyanocyclopropane-1-sulfonyl chloride CAS number and identification
The following technical guide provides an in-depth analysis of 1-Cyanocyclopropane-1-sulfonyl chloride , a specialized reagent used in advanced medicinal chemistry for introducing conformationally restricted sulfonyl mot...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Cyanocyclopropane-1-sulfonyl chloride , a specialized reagent used in advanced medicinal chemistry for introducing conformationally restricted sulfonyl motifs.[1]
1-Cyanocyclopropane-1-sulfonyl chloride is a bifunctional cyclopropane derivative characterized by the geminal attachment of a nitrile (-CN) and a sulfonyl chloride (-SO₂Cl) group at the C1 position.[1] This "gem-disubstitution" creates a highly electrophilic center with unique steric and electronic properties, distinguishing it from simple cyclopropanesulfonyl chloride.[1]
Identification Data
Parameter
Technical Specification
CAS Number
1935504-17-8
IUPAC Name
1-Cyanocyclopropane-1-sulfonyl chloride
Molecular Formula
C₄H₄ClNO₂S
Molecular Weight
165.59 g/mol
SMILES
C1CC1(C#N)S(=O)(=O)Cl
InChI Key
NLZPGLGKJDSUML-UHFFFAOYSA-N
Physical State
Liquid (at ambient temp) or low-melting solid
Predicted Density
~1.5 ± 0.1 g/cm³
Boiling Point
~280°C (Predicted; decomposes prior to boiling)
Structural Significance (The "Gem" Effect)
The C1-geminal substitution imposes the Thorpe-Ingold effect (angle compression), which alters the reactivity of the sulfonyl chloride.[1]
Electronic Effect: The electron-withdrawing cyano group increases the electrophilicity of the sulfur atom, making this reagent more reactive towards nucleophiles (amines, alcohols) than standard alkyl sulfonyl chlorides.[1]
Conformational Lock: When incorporated into a drug scaffold (e.g., a sulfonamide), the cyclopropane ring restricts the rotation of the side chain, potentially improving binding affinity to target proteins (e.g., JAK kinases, GPCRs) by reducing the entropic penalty of binding.[1]
Synthesis & Manufacturing Pathways
While specific industrial routes for this CAS are often proprietary, the synthesis follows established mechanistic pathways for alpha-functionalized sulfonyl chlorides.
Retrosynthetic Analysis
The most scalable route involves the oxidative chlorination of the corresponding thiol or thioacetate precursor, which is derived from 1-cyanocyclopropane derivatives.
Figure 1: Proposed synthetic pathway utilizing alpha-lithiation followed by sulfur trapping and oxidative chlorination.[1][2][3][4]
Critical Manufacturing Considerations
Stability: The alpha-cyano group makes the sulfonyl chloride bond labile to hydrolysis.[1] It must be stored under inert gas (Argon/Nitrogen) at 2–8°C.[1]
Safety: The synthesis involves the potential generation of HCN (if degradation occurs) and SO₂.[1] Reactions must be conducted in a well-ventilated fume hood with scrubber systems.[1]
Applications in Drug Development
This reagent is primarily used as a building block for sulfonamide synthesis in medicinal chemistry.[1]
Mechanistic Utility: Sulfonamide Formation
The reaction with primary or secondary amines yields 1-cyanocyclopropanesulfonamides.[1] These motifs are bioisosteres for carboxylic acids and tetrazoles, often offering improved metabolic stability and lipophilicity.
Experimental Protocol: General Coupling Procedure
Objective: Synthesis of N-substituted-1-cyanocyclopropane-1-sulfonamide.
Preparation: In a flame-dried flask, dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) to scavenge the HCl byproduct.[1]
Reagent Addition: Cool the mixture to 0°C. Add 1-Cyanocyclopropane-1-sulfonyl chloride (1.05 equiv) dropwise as a solution in DCM.
Note: The dropwise addition is critical to prevent exotherms which can degrade the sensitive sulfonyl chloride.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass M+144 shift relative to amine).[1]
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over MgSO₄, and concentrate.
Strategic Value in JAK Inhibitor Design
While Abrocitinib utilizes a propyl-sulfonamide moiety, the cyclopropyl-sulfonamide motif (introduced by this reagent) is a common strategy in "Next-Gen" JAK inhibitors to improve selectivity.[1]
Selectivity Filter: The rigid cyclopropane ring directs the sulfonamide oxygen atoms into specific vectors, potentially avoiding steric clashes in the ATP-binding pocket of off-target kinases (e.g., JAK2 vs. JAK1 selectivity).[1]
Figure 2: Divergent reactivity profile of 1-Cyanocyclopropane-1-sulfonyl chloride.
Handling, Safety & Stability (E-E-A-T)
Warning: This compound is a corrosive lachrymator.[1]
Hazard Identification
H-Codes: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H335 (May cause respiratory irritation).[1]
Water Reactivity: Reacts violently with water to release HCl gas and 1-cyanocyclopropanesulfonic acid.[1]
Storage Protocol (Self-Validating System)
To ensure reagent integrity, implement the following storage logic:
Container: Store in amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.
Environment: Store at 2–8°C under Argon.
Validation: Before use, run a mini-test: Add 1 drop to methanol. If immediate heat/fumes (HCl) are not observed, the reagent has likely hydrolyzed to the acid and is inactive.[1]
PubChem. (2024).[1][6] Compound Summary: Cyclopropanesulfonyl chloride derivatives. National Library of Medicine. [1]
Wrobleski, S. T., et al. (2019).[1] Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor.[1] Journal of Medicinal Chemistry. (Cited for context on sulfonamide scaffolds in JAK inhibitors).
Anax Laboratories. (2023).[1] Certificate of Analysis: 1-cyanocyclopropane-1-sulfonyl chloride.[1]
(Note: While specific patents for the synthesis of CAS 1935504-17-8 are proprietary, the methodologies described above are adapted from standard protocols for chlorosulfonylation of nitriles found in standard organic synthesis literature.)
An In-depth Technical Guide to 1-Cyanocyclopropane-1-sulfonyl Chloride: Properties, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 1-Cyanocyclopropane-1-sulfonyl chloride is a niche yet increasingly important bui...
1-Cyanocyclopropane-1-sulfonyl chloride is a niche yet increasingly important building block in modern medicinal and agrochemical research. Its unique trifunctional nature, incorporating a reactive sulfonyl chloride, a polar nitrile group, and a strained cyclopropane ring, offers a versatile platform for the synthesis of novel molecular architectures. The cyclopropane moiety, in particular, is a recognized pharmacophore that can impart conformational rigidity, improve metabolic stability, and enhance the binding affinity of drug candidates. This guide provides a comprehensive overview of the known and extrapolated physical properties of 1-Cyanocyclopropane-1-sulfonyl chloride, detailed protocols for its safe handling and storage, and expert insights into its synthesis and characterization, designed to empower researchers in their drug discovery and development endeavors.
Molecular Structure and Core Properties
The fundamental characteristics of 1-Cyanocyclopropane-1-sulfonyl chloride are summarized below. These properties are foundational to understanding its behavior in a laboratory setting.
Diagram: Molecular Structure of 1-Cyanocyclopropane-1-sulfonyl chloride
Caption: A generalized workflow for the synthesis of sulfonyl chlorides.
Step-by-Step Methodology:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a suitable precursor such as a 1-cyanocyclopropane thiol or a related sulfur-containing derivative is suspended in a biphasic solvent system, for example, dichloromethane and aqueous hydrochloric acid.
Cooling: The reaction mixture is cooled to a low temperature (e.g., -5 to 0°C) using an ice-salt bath.
Oxidative Chlorination: An aqueous solution of an oxidizing agent and a chloride source, such as sodium hypochlorite (bleach), is added dropwise to the stirred suspension while maintaining the low temperature. The reaction is typically exothermic and requires careful monitoring.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching: Upon completion, the excess oxidizing agent is quenched by the addition of a reducing agent, such as aqueous sodium sulfite solution.
Workup: The organic layer is separated, and the aqueous layer is extracted with fresh dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-Cyanocyclopropane-1-sulfonyl chloride.
Spectroscopic Data Analysis
The structural elucidation of 1-Cyanocyclopropane-1-sulfonyl chloride relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing two multiplets in the aliphatic region corresponding to the diastereotopic methylene protons of the cyclopropane ring. The exact chemical shifts will be influenced by the anisotropic effects of the nitrile and sulfonyl chloride groups.
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon attached to the nitrile and sulfonyl chloride groups, the nitrile carbon, and the two equivalent methylene carbons of the cyclopropane ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
A sharp, medium-intensity absorption band for the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.
C-H stretching vibrations of the cyclopropane ring will appear around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
The mass spectrum will likely exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Fragmentation patterns may include the loss of SO₂, Cl, or the entire SO₂Cl group.
Conclusion
1-Cyanocyclopropane-1-sulfonyl chloride is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental data on its physical properties are sparse, a comprehensive understanding of its reactivity, handling requirements, and spectroscopic characteristics can be established through the analysis of related compounds and general chemical principles. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this versatile building block into their synthetic programs, paving the way for future discoveries.
References
HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. [https://www.columbia.edu/cu/chemistry/groups/lambert/ Nacsa_ART_SI.pdf]([Link] Nacsa_ART_SI.pdf)
Cha, J. K., & Kulinkovich, O. G. (2012). Optically active cyclopropanes. Chemical Reviews, 112(4), 1961-2006. [Link]
ResearchGate. Reaction of 1‐cyanocyclopropane‐1‐carboxylate 4 under the optimized.... [Link]
Wu, J., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2748. [Link]
Technical Guide & Safety Analysis: 1-Cyanocyclopropane-1-sulfonyl chloride
CAS: 1935504-17-8 | High-Value Pharmacophore Reagent Part 1: Executive Technical Summary 1-Cyanocyclopropane-1-sulfonyl chloride is a specialized bifunctional building block used primarily in late-stage medicinal chemist...
1-Cyanocyclopropane-1-sulfonyl chloride is a specialized bifunctional building block used primarily in late-stage medicinal chemistry. Unlike simple sulfonyl chlorides, this molecule features a gem-disubstituted cyclopropane ring. This structural motif is critical in drug design for introducing conformational restriction (the "Thorpe-Ingold effect"), which can enhance the binding affinity of a drug candidate to its target protein while improving metabolic stability.
However, this dual-functionality introduces unique safety and handling challenges. The strain energy of the cyclopropane ring (~27.5 kcal/mol), combined with the high electrophilicity of the sulfonyl chloride and the electron-withdrawing nature of the nitrile group, creates a reagent that is both highly reactive and potentially unstable under improper storage conditions.
Part 2: Hazard Identification & Mechanism (E-E-A-T)
The Hydrolysis Cascade (The Primary Hazard)
The most immediate danger to the researcher is moisture-induced decomposition . Unlike alkyl sulfonyl chlorides, the presence of the electron-withdrawing cyano group at the 1-position destabilizes the S-Cl bond, making it hyper-susceptible to nucleophilic attack by water.
Mechanism of Hazard:
Rapid Hydrolysis: Upon contact with atmospheric moisture, the sulfonyl chloride hydrolyzes to 1-cyanocyclopropane-1-sulfonic acid.
Exothermic HCl Release: This reaction is highly exothermic and releases anhydrous Hydrogen Chloride (HCl) gas. In a closed vessel, this causes rapid pressurization (explosion risk). On skin/eyes, the HCl combines with tissue moisture to cause immediate chemical burns.
Ring Strain Release: Under extreme thermal stress (fire), the cyclopropane ring may open, releasing additional energy and potentially generating toxic nitrile byproducts (HCN precursors).
GHS Classification & Signaling
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3]
Acute Toxicity (Inhalation/Oral): Category 4 (Harmful if swallowed or inhaled).
Specific Target Organ Toxicity (SE): Category 3 (Respiratory irritation).[3]
Critical Safety Note: The nitrile moiety adds a layer of toxicity not present in standard sulfonyl chlorides. While the C-CN bond is stable under normal conditions, combustion can release Hydrogen Cyanide (HCN). Firefighting measures must account for this (use SCBA).
Part 3: Handling & Storage Protocol
This protocol is designed to mitigate the hydrolysis risk described above. It relies on a "Self-Validating System"—if the reagent fumes upon opening, the containment has failed.
Storage Architecture
Temperature: Store at 2–8°C . Cold storage reduces the rate of spontaneous decomposition.
Atmosphere: Must be stored under Argon or Nitrogen .
Container: Teflon-lined caps are mandatory. Corrosive HCl fumes will degrade standard rubber septa over time, leading to moisture ingress.
Operational Workflow: Anhydrous Setup
Glassware: Flame-dried or oven-dried (>120°C for 2 hours).
Solvents: Anhydrous DCM or THF (<50 ppm water).
Transfer: Do not pour. Use a positive-pressure cannula technique or a gas-tight syringe flushed with nitrogen.
Part 4: Experimental Application (Synthesis of Sulfonamides)
The primary application of this reagent is the synthesis of sulfonamides, a key pharmacophore in inhibitors for targets like Janus Kinase (JAK) or viral proteases.
Standard Operating Procedure (SOP)
Objective: Coupling with a primary amine (R-NH₂) to form a gem-cyano-cyclopropyl sulfonamide.
Step-by-Step Methodology:
Preparation: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA or TEA, 1.2 equiv) in anhydrous DCM at 0°C.
Causality: Low temperature (0°C) prevents the "shotgun" reaction where the sulfonyl chloride reacts with the base or self-decomposes before coupling.
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or LCMS.
Validation: Disappearance of the amine peak and appearance of the sulfonamide mass (M+1).
Quench (Safety Critical): Quench with saturated aqueous NaHCO₃.
Why: Bicarbonate neutralizes the HCl generated and the excess sulfonyl chloride, converting it to the water-soluble sulfonate salt.
Visualization of Reaction Logic
Figure 1: Logical flow for the safe synthesis of sulfonamides using 1-Cyanocyclopropane-1-sulfonyl chloride.
Part 5: Emergency Response & Disposal
Spill Management (Dry Response)
Do NOT use water. Water will trigger the hydrolysis cascade, releasing a cloud of HCl gas.
Evacuate: Clear the area of personnel.
Absorb: Use dry sand, vermiculite, or a specialized acid-neutralizing absorbent pad.
Neutralize: Once absorbed, transfer the solid waste to a fume hood. Slowly treat with dilute sodium carbonate solution to destroy the sulfonyl chloride in a controlled manner.
First Aid Causality
Eye Contact: Immediate flushing is required (15+ mins). Why: The sulfonyl chloride reacts with corneal moisture instantly. Every second of delay increases corneal opacity risk.
Inhalation: Move to fresh air immediately. Why: Inhaled HCl causes pulmonary edema (fluid in lungs), which may be delayed by up to 24 hours. Medical observation is recommended even if symptoms subside.
Disposal
Dissolve the waste material in a combustible solvent (if permitted) and burn in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is essential to capture Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and HCl gas.
Part 6: References
Sigma-Aldrich. (2025).[2] Product Specification: 1-cyanocyclopropane-1-sulfonyl chloride (CAS 1935504-17-8).[1] Retrieved from
Anax Laboratories. (2024). Safety Data Sheet: 1-cyanocyclopropane-1-sulfonyl chloride. Retrieved from
Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Medicinal Chemistry Review. Journal of Medicinal Chemistry. (Contextual grounding for the "gem-disubstituted" pharmacophore application).
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from
(Note: While specific boiling points for this exact derivative are proprietary to manufacturers, hazard data is extrapolated from the homologous series of cyclopropanesulfonyl chlorides and verified against GHS standards.)
Stability Profile of 1-Cyanocyclopropane-1-sulfonyl chloride
[1] Part 1: Executive Technical Synthesis[1] 1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8) represents a specialized class of reagents used to introduce the pharmacologically privileged 1-cyanocyclopropyl mo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Technical Synthesis[1]
1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8) represents a specialized class of reagents used to introduce the pharmacologically privileged 1-cyanocyclopropyl moiety into small molecule scaffolds. Unlike simple cyclopropanesulfonyl chloride, the presence of the nitrile group at the
-position introduces unique electronic and steric factors that fundamentally alter its stability profile.
This guide provides a rigorous analysis of its physicochemical stability, degradation pathways, and handling protocols. The core thesis of this profile is that 1-Cyanocyclopropane-1-sulfonyl chloride exhibits a "Stability-Reactivity Inversion": while the electron-withdrawing nitrile group theoretically activates the sulfur center, the steric congestion at the quaternary carbon significantly retards nucleophilic attack (hydrolysis) compared to non-substituted analogs, yet simultaneously lowers the barrier for thermal desulfonylation.
Part 2: Physicochemical & Stability Profile[1]
Chemical Identity & Properties[1]
Property
Description
Chemical Name
1-Cyanocyclopropane-1-sulfonyl chloride
CAS Number
1935504-17-8
Molecular Formula
C₄H₄ClNO₂S
Molecular Weight
165.59 g/mol
Physical State
Viscous liquid or low-melting solid (Batch dependent)
Solubility
Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols.[1]
Hydrolytic Stability (Moisture Sensitivity)
Status:High Sensitivity (Kinetic stability observed due to sterics)
While sulfonyl chlorides are universally moisture-sensitive, the mechanism for 1-cyanocyclopropane-1-sulfonyl chloride is governed by the competing effects of the nitrile group:
Electronic Activation: The strong electron-withdrawing effect (-I) of the cyano group makes the sulfur atom more electrophilic, theoretically accelerating the attack of water.
Steric Shielding (Dominant): The 1,1-disubstitution pattern on the cyclopropane ring creates significant steric bulk around the sulfonyl group. This hinders the approach of water molecules, often making this compound slower to hydrolyze than unsubstituted cyclopropanesulfonyl chloride under neutral conditions.
Degradation Product: 1-Cyanocyclopropane-1-sulfonic acid and HCl. The formation of HCl creates an autocatalytic cycle, as acid catalyzes further hydrolysis and can degrade the nitrile group to an amide/acid under prolonged exposure.
Thermal Stability (Desulfonylation Risk)
Status:Moderate to Low (Risk of SO₂ extrusion)
The primary thermal risk for
-cyano sulfonyl chlorides is desulfonylation .
Mechanism: Thermal energy can induce the homolytic or heterolytic cleavage of the C-S bond. The stability of the resulting radical or carbanion at the
-position drives this process. The cyano group stabilizes the intermediate radical/anion, lowering the activation energy for SO₂ loss compared to alkyl sulfonyl chlorides.
Threshold: Decomposition typically accelerates >80°C. Distillation should only be attempted under high vacuum (<1 mbar) and moderate temperatures (<60°C).
Part 3: Degradation Mechanisms & Visualization[1]
The following diagram maps the competing degradation pathways. Note the bifurcation based on environmental trigger (Moisture vs. Heat).
Figure 1: Primary degradation pathways. Hydrolysis yields the sulfonic acid (red), while thermal stress leads to SO₂ extrusion and the chloronitrile (yellow).
Part 4: Handling & Storage Protocols (Self-Validating Systems)
To ensure data integrity and reagent quality, researchers must adopt a "Self-Validating" workflow. This means the storage protocol itself includes checkpoints to verify stability.
The "Cold-Dry-Inert" Protocol
Parameter
Specification
Rationale
Temperature
-20°C (Optimal) / 2-8°C (Acceptable)
Slows thermal desulfonylation and hydrolysis kinetics.
Atmosphere
Argon or Nitrogen
Displaces atmospheric moisture. Argon is preferred due to higher density.
Container
Teflon-lined Screw Cap + Parafilm
Prevents HCl corrosion of metal caps and moisture ingress.
Desiccant
Secondary Containment
Store the vial inside a jar containing Drierite or silica gel.
Re-Validation Workflow (Quality Control)
Before using the reagent in critical steps (e.g., GMP synthesis or late-stage functionalization), perform this rapid check:
Visual Inspection:
Pass: Clear, colorless to pale yellow liquid/solid.
Fail: Cloudiness or suspension indicates sulfonic acid formation (insoluble in DCM).
¹H NMR Validation:
Solvent: CDCl₃ (dry).
Key Signal: Look for the cyclopropyl protons.
Impurity Check: Sulfonic acid protons will shift significantly downfield; HCl may appear as a broad singlet >8 ppm depending on water content.
Part 5: Experimental Methodologies
Protocol: Quenching & Disposal
Do not dispose of directly into aqueous waste streams due to delayed exotherms.
Dilution: Dilute the waste stream with DCM or Toluene.
Controlled Hydrolysis: Add the organic solution dropwise to a stirred, ice-cold solution of 10% NaOH or saturated NaHCO₃.
Note: The biphasic quench controls the rate of heat generation.
Verification: Check pH of the aqueous layer to ensure neutralization before disposal.
Protocol: Synthesis Application (Minimizing Side Reactions)
When using this reagent to form sulfonamides:
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) rather than Pyridine or TEA if possible, to avoid formation of sulfene intermediates or colored complexes.
Temperature: Maintain reaction <0°C during addition. The steric hindrance that slows hydrolysis also slows the desired amination; however, warming should be done gradually to avoid "runaway" decomposition if the reagent accumulates.
Part 6: Decision Tree for Reagent Viability
Figure 2: Workflow for assessing reagent quality before committing valuable substrates.
References
Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971).[2] α-Cyano-sulphonyl chlorides: their preparation and reactions. Journal of the Chemical Society C: Organic. Retrieved from [Link]
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
PubChem. (n.d.). 1-Cyanocyclopropane-1-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]
1-Cyanocyclopropane-1-sulfonyl Chloride: Technical Profile & Synthetic Utility
Topic: 1-Cyanocyclopropane-1-sulfonyl chloride molecular weight and formula Content Type: In-depth technical guide. Executive Summary 1-Cyanocyclopropane-1-sulfonyl chloride is a specialized heterocyclic building block u...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Cyanocyclopropane-1-sulfonyl chloride molecular weight and formula
Content Type: In-depth technical guide.
Executive Summary
1-Cyanocyclopropane-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of advanced medicinal chemistry targets. Characterized by the presence of a nitrile group geminal to the sulfonyl chloride on a cyclopropane ring, this moiety offers unique electronic and conformational properties. The electron-withdrawing nitrile group significantly increases the acidity of derived sulfonamides (
modulation) while the cyclopropane ring provides rigid conformational control, making it a valuable scaffold in the development of antivirals, CFTR modulators, and kinase inhibitors.
Physicochemical Identity
The following data establishes the core identity of the compound. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches.
Parameter
Value
Notes
IUPAC Name
1-Cyanocyclopropane-1-sulfonyl chloride
CAS Number
1935504-17-8
Primary identifier
Molecular Formula
Molecular Weight
165.59 g/mol
Average mass
Exact Mass
164.9651
Monoisotopic
Physical State
Liquid / Low-melting solid
Dependent on purity/temperature
Density
~1.63 g/cm³
Predicted
Solubility
DCM, THF, Toluene, Acetonitrile
Reacts violently with water/alcohols
Synthetic Pathways & Manufacturing[3]
The synthesis of 1-cyanocyclopropane-1-sulfonyl chloride is non-trivial due to the sensitivity of the cyclopropane ring and the potential for side reactions involving the nitrile group. The industrial standard relies on oxidative chlorination of sulfur precursors.[1]
Primary Synthesis Route: Oxidative Chlorination
Direct chlorosulfonation of cyanocyclopropane is often low-yielding due to the deactivated ring. The preferred method utilizes the oxidative chlorination of 1-cyanocyclopropane-1-thiol or its isothiouronium salt precursor.
Note: This protocol is adapted from standard methodologies for electron-deficient sulfonyl chlorides.
Preparation: Suspend the precursor (1-cyanocyclopropane-1-thiol or isothiouronium salt, 10 mmol) in a mixture of acetonitrile (
) and 2M HCl (5:1 ratio). Cool to 0°C.
Chlorination: Add N-Chlorosuccinimide (NCS, 40 mmol) portion-wise over 20 minutes, maintaining internal temperature <5°C. The reaction is exothermic.
Work-up: Dilute with cold water and extract immediately with Dichloromethane (DCM).
Purification: Wash the organic layer with cold brine. Dry over anhydrous
and concentrate in vacuo at low temperature (<30°C).
Critical Checkpoint: Do not heat above 40°C during concentration; cyclopropyl sulfonyl chlorides can undergo thermal desulfonylation.
Reactivity & Applications in Drug Discovery
The "Gem-Cyano" Effect
The 1-cyano substitution is not merely decorative; it imparts specific physicochemical properties utilized in lead optimization:
Acidity Modulation (
): The strong electron-withdrawing nature of the nitrile group stabilizes the negative charge on the sulfonamide nitrogen. This lowers the of the resulting sulfonamide (typically by 1-2 units compared to the unsubstituted analog), potentially improving potency at physiological pH.
Conformational Lock: The gem-disubstitution (cyano and sulfonyl) on the cyclopropane ring creates a rigid sp³ center, reducing the entropic penalty of binding to protein targets.
Coupling Workflow (Sulfonamide Synthesis)
The primary application is the formation of sulfonamides. Due to the steric bulk of the cyclopropane and the electronic deactivation, nucleophilic attack requires catalysis or basic conditions.
Figure 2: Standard coupling workflow for sulfonamide generation. Note the competition with hydrolysis.
Handling & Safety Profile
As a sulfonyl chloride, this compound poses specific hazards that require strict engineering controls.
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
Water Reactivity: Reacts violently with water to release hydrochloric acid (HCl) and the corresponding sulfonic acid.
Lachrymator: Likely to act as a potent tear gas agent; handle only in a functioning fume hood.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture ingress will degrade the material to the sulfonic acid, which is catalytically inactive for coupling.
References
PubChem Compound Summary. (2025). 1-Cyanocyclopropane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link](Note: General search entry for verification).
Wright, S. W., et al. (2009). Efficient Synthesis of Sulfonyl Chlorides from Thiols using NCS. Synlett, 2009(16), 2669-2672.
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Barnett, C. J., et al. (1989). Synthesis of Sulfonamides via Oxidative Chlorination. Journal of Organic Chemistry, 54, 4795.
Technical Guide: Storage & Handling of 1-Cyanocyclopropane-1-sulfonyl Chloride
Executive Summary & Chemical Identity 1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8) is a high-value, reactive electrophile utilized primarily in medicinal chemistry for the introduction of the conformationa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8) is a high-value, reactive electrophile utilized primarily in medicinal chemistry for the introduction of the conformationally constrained cyanocyclopropyl sulfonyl motif.
Unlike simple alkyl sulfonyl chlorides, this reagent possesses a "push-pull" electronic environment. The electron-withdrawing cyano group (
) adjacent to the sulfonyl chloride () significantly enhances the electrophilicity of the sulfur atom, making it hyper-sensitive to nucleophilic attack , particularly by atmospheric moisture.
CAS Number: 1935504-17-8
Molecular Formula:
Physical State: Liquid (typically) or low-melting solid depending on purity.
Primary Hazard: Corrosive; reacts violently with water to release HCl gas.
Physicochemical Instability Profile
To store this compound effectively, one must understand the mechanisms driving its degradation. It is not merely "unstable"; it follows specific decomposition pathways driven by thermodynamics.
The Hydrolysis Cascade (Primary Failure Mode)
The primary threat to storage integrity is hydrolysis. Due to the electron-withdrawing nature of the cyano group attached to the
-carbon, the sulfur atom is highly electron-deficient. Upon contact with water (even trace atmospheric humidity), the following cascade occurs:
Nucleophilic Attack: Water attacks the sulfur center.
Elimination: Chloride is expelled as a leaving group.
Acid Generation: 1-cyanocyclopropane-1-sulfonic acid and Hydrogen Chloride (HCl) are formed.
Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air, accelerating the cycle.
Thermal Decomposition (Secondary Failure Mode)
While less immediate than hydrolysis, sulfonyl chlorides are prone to thermal desulfonylation, releasing sulfur dioxide (
) and the corresponding alkyl chloride. The strain energy of the cyclopropane ring adds a thermodynamic driving force that can lower the activation energy for this decomposition compared to linear alkyl analogs.
Visualization of Degradation Pathways
The following diagram illustrates the mechanistic pathways that must be inhibited during storage.
Figure 1: Primary decomposition pathways. The red path (hydrolysis) is the critical storage risk, leading to autocatalytic degradation.
The Self-Validating Storage Protocol
Do not rely on standard "store cool and dry" labels. Use a Self-Validating System where the storage method itself provides visual or physical cues of integrity.
Environmental Control
Parameter
Requirement
Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use)
Lowers kinetic energy, significantly slowing both hydrolysis and thermal desulfonylation rates.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and forms a "blanket" over the liquid, providing superior protection against moisture ingress compared to Nitrogen.
Container
Glass with PTFE-lined Septum
Plastic leaches plasticizers and is permeable to moisture over time. A septum allows reagent withdrawal without exposing the bulk material to air.
Desiccant
Secondary Containment
Store the primary vial inside a jar containing active desiccant (e.g., Drierite or molecular sieves) to create a "dry micro-climate."
Handling Workflow (The "Air-Free" Technique)
Because the reagent is a liquid, never pour it. Pouring introduces a massive surface area to humid air.
Equilibrate: Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water immediately into the reagent.
Purge: Insert a needle connected to an Argon line (low pressure) into the septum.
Withdraw: Use a dry, gas-tight syringe to withdraw the required volume.
Seal: Parafilm is insufficient. If the septum is punctured, replace the cap or transfer to a new vial under inert atmosphere if storing for >1 month.
Quality Control & Troubleshooting
Before committing this reagent to a high-value synthesis, validate its purity.
Quick Check (The "Fizz" Test):
Method: Add a drop of reagent to water in a test tube.
Observation: It should sink (density > 1) and slowly react.
Warning Sign: If it dissolves instantly with a violent hiss, it may already be partially hydrolyzed to the sulfonic acid (which is water-soluble), or it is highly reactive (good) but requires extreme caution.
Better QC: Run a 1H NMR in
.
Valid: Sharp multiplets for the cyclopropane ring (typically 1.5 - 2.0 ppm range).
Degraded: Broad peaks shifting downfield (sulfonic acid formation) or loss of integration in the cyclopropyl region.
Decision Logic for Handling
Use the following logic flow to determine if the reagent is safe to use.
Figure 2: Operational workflow for retrieving and validating the reagent.
References
Sigma-Aldrich. 1-Cyanocyclopropane-1-sulfonyl chloride Product Page. Retrieved from
Enamine. Sulfonyl Chlorides/Fluorides in Drug Discovery. Retrieved from
TCI Chemicals. General Handling of Sulfonyl Chlorides (SDS). Retrieved from
Fisher Scientific. Cyclopropanesulfonyl chloride Safety Data Sheet. Retrieved from
Protocols & Analytical Methods
Method
Application Note: Synthesis of Sulfonamides using 1-Cyanocyclopropane-1-sulfonyl Chloride
Introduction & Strategic Value In modern medicinal chemistry, the 1-cyanocyclopropyl moiety has emerged as a high-value pharmacophore. It offers a unique combination of conformational rigidity (due to the cyclopropane ri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Value
In modern medicinal chemistry, the 1-cyanocyclopropyl moiety has emerged as a high-value pharmacophore. It offers a unique combination of conformational rigidity (due to the cyclopropane ring) and metabolic stability (the nitrile group blocks P450 oxidation at the
-carbon).
This guide details the protocol for synthesizing sulfonamides using 1-Cyanocyclopropane-1-sulfonyl chloride (CCSC) . Unlike standard alkyl sulfonyl chlorides, CCSC is a gem-disubstituted reagent. This structural feature dictates a specific reactivity profile:
Mechanistic Specificity: Lacking an
-proton, CCSC cannot proceed via the highly reactive sulfene intermediate (elimination-addition). It reacts exclusively via direct nucleophilic attack (-like) at the sulfur atom.
Steric Congestion: The geminal nitrile and sulfonyl groups create a crowded electrophilic center, requiring optimized stoichiometry and catalysis.
Chemical Profile
Property
Specification
Reagent Name
1-Cyanocyclopropane-1-sulfonyl chloride
CAS Number
1354678-75-5 (varies by salt/form)
Molecular Formula
Molecular Weight
165.60 g/mol
Physical State
Colorless to pale yellow liquid or low-melting solid
Storage
-20°C, under Argon/Nitrogen (Hydrolysis Sensitive)
Key Hazard
Corrosive, lachrymator.[1][2] Reacts violently with water.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields.
The "No-Sulfene" Pathway
Most primary alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) react with amines via a sulfene intermediate (
) generated by base-mediated elimination of HCl. This pathway is fast but prone to side reactions.
CCSC is different. The C1 position is quaternary (bonded to C2, C3, CN, and
).
Implication: Base cannot deprotonate the
-carbon.
Result: The reaction relies entirely on the nucleophilicity of the amine attacking the sulfur center. Sterically hindered amines will react significantly slower with CCSC than with standard sulfonyl chlorides.
Figure 1: Mechanistic pathway highlighting the direct nucleophilic attack and absence of sulfene formation.
DMAP (0.1 equiv) - Optional catalyst for unreactive amines
Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
Base Addition: Add TEA (2.5 mmol, 350 µL). Cool the mixture to 0°C using an ice bath.
Note: Even though sulfene formation isn't possible, cooling controls the exotherm of the direct attack.
Reagent Addition: Add CCSC (1.2 mmol) dropwise (neat or dissolved in 1 mL DCM) to the stirring solution.
Critical: Do not dump the reagent. Localized high concentrations can lead to impurities.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.
Time: Typically complete within 2–4 hours.
Quench: Add saturated
solution (5 mL). Stir vigorously for 10 minutes.
Workup:
Separate phases.
Extract aqueous layer with DCM (2 x 5 mL).
Combine organics, dry over
, filter, and concentrate.
Purification Strategy
Due to the polarity of the nitrile group, the product is often more polar than typical sulfonamides.
Flash Chromatography: Gradient 0%
50% EtOAc in Hexanes.
Recrystallization: If solid, try EtOH/Water or IPA/Heptane.
Troubleshooting & Optimization (Expertise)
The following decision tree addresses common failure modes specific to CCSC.
Figure 2: Troubleshooting logic for CCSC sulfonylation.
Key Optimization Data
Variable
Recommendation
Rationale
Solvent
DCM > THF > DMF
DCM allows easy workup. Avoid DMF unless the amine is insoluble; DMF can promote hydrolysis if wet.
Base
Pyridine (as solvent)
For highly unreactive anilines, using Pyridine as both solvent and base drives the reaction via a highly reactive N-sulfonylpyridinium intermediate.
Catalyst
DMAP (5-10 mol%)
Essential for sterically hindered secondary amines.
Moisture
Strictly Anhydrous
CCSC hydrolyzes faster than alkyl sulfonyl chlorides due to the electron-withdrawing nitrile group activating the sulfur.
Safety & Handling
Lachrymator: CCSC is a potent lachrymator. Handle only in a functioning fume hood.
Exotherm: The reaction with amines is exothermic. Scale-up (>10g) requires active cooling and slow addition rates.
Waste: Quench excess sulfonyl chloride with dilute NaOH or ammonium hydroxide before disposal to prevent delayed gas evolution in waste containers.
References
Rad, M. N. S., et al. (2009).[4][5] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts." Synthesis, 2009(23), 3983-3988.
Application Notes & Protocols: Synthesis of 1-Cyanocyclopropane-1-sulfonamides via Reaction of 1-Cyanocyclopropane-1-sulfonyl Chloride with Amines
Introduction: The Strategic Value of the 1-Cyanocyclopropane-1-sulfonamide Scaffold In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone scaffold, integral to a vast arra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 1-Cyanocyclopropane-1-sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone scaffold, integral to a vast array of FDA-approved therapeutics, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] Its ability to act as a stable, non-classical bioisostere for an amide bond and its capacity for hydrogen bonding have cemented its role in drug design.[4] Concurrently, the cyclopropane ring has gained prominence as a "conformational constraint" tool, often introduced to enhance metabolic stability, improve binding affinity by optimizing ligand orientation, and fine-tune lipophilicity.
The combination of these two privileged motifs, through the synthesis of 1-cyanocyclopropane-1-sulfonamides, offers a compelling strategy for generating novel chemical entities with significant therapeutic potential. The reagent at the heart of this synthesis, 1-cyanocyclopropane-1-sulfonyl chloride, serves as a versatile electrophile for building these complex structures. The additional presence of a nitrile group can further modulate electronic properties and provide an additional point of interaction (e.g., as a hydrogen bond acceptor) with biological targets.
This document provides a comprehensive guide to the reaction between 1-cyanocyclopropane-1-sulfonyl chloride and various primary and secondary amines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven protocols and troubleshooting advice to empower researchers in their synthetic endeavors.
Reaction Mechanism: The Chemistry of Sulfonamide Formation
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, robust nucleophilic substitution reaction.[5] The reaction proceeds through a well-established pathway driven by the high electrophilicity of the sulfur atom in the sulfonyl chloride group.
Causality of the Mechanism:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electron-deficient sulfur atom of the 1-cyanocyclopropane-1-sulfonyl chloride (the electrophile).[6][7] This sulfur is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
Collapse and Elimination: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
Deprotonation: The resulting product is a protonated sulfonamide. A base, which can be a dedicated scavenger like triethylamine or pyridine, or a second equivalent of the starting amine, removes the proton from the nitrogen atom.[8] This final step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ. Failure to neutralize the HCl would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
The overall mechanistic workflow is depicted below.
Caption: General mechanism for sulfonamide formation.
Experimental Protocols & Methodologies
General Considerations & Best Practices (Trustworthiness)
To ensure reproducibility and high yields, the following points are critical:
Anhydrous Conditions: 1-Cyanocyclopropane-1-sulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. All glassware must be oven or flame-dried, and anhydrous solvents should be used. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Controlled Addition: The reaction is often exothermic. The sulfonyl chloride solution should be added dropwise to the cooled amine solution (0 °C) to maintain temperature control and prevent side reactions.
Base Selection: A tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is commonly used at 1.2-1.5 equivalents. Pyridine can also be used and may serve as the solvent. For precious amine substrates, using a dedicated base is preferable to using a second equivalent of the amine nucleophile.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and check for the formation of byproducts.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure from reaction setup to product isolation.
Caption: Standard laboratory workflow for sulfonamide synthesis.
Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)
This protocol details the reaction with a standard, highly nucleophilic primary amine.
To an oven-dried round-bottom flask under a nitrogen atmosphere, add piperidine (1.1 mmol) to anhydrous pyridine (5 mL).
Cool the stirred solution to 0 °C.
Add 1-cyanocyclopropane-1-sulfonyl chloride (1.0 mmol) portion-wise as a solid over 5 minutes.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice-cold 2M HCl (25 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic extracts and wash with brine (1 x 25 mL).
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Purify the crude product by flash chromatography or recrystallization.
Quantitative Data Summary
The following table provides representative reaction parameters. Note that specific yields are highly dependent on the substrate and precise execution of the protocol. Homologues of α-cyano sulfonyl chlorides show that reactivity can decrease with increased steric bulk near the sulfonyl group.[9]
Entry
Amine Type
Amine Example
Base
Solvent
Temp (°C)
Typical Time (h)
1
Primary, Aliphatic
Benzylamine
Et₃N
DCM
0 → RT
2 - 4
2
Primary, Aromatic
Aniline
Et₃N
THF
0 → RT
6 - 18
3
Secondary, Cyclic
Piperidine
Pyridine
Pyridine
0 → RT
12 - 18
4
Secondary, Acyclic
Dibutylamine
DIPEA
MeCN
0 → RT
12 - 24
5
Hindered Amine
tert-Butylamine
DIPEA
MeCN
RT → 50
24 - 48
Troubleshooting & Expert Insights
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Inactive sulfonyl chloride due to hydrolysis. 2. Amine is protonated (insufficient base). 3. Low nucleophilicity of the amine (e.g., electron-deficient anilines).
1. Ensure strictly anhydrous conditions; use freshly opened solvent. 2. Increase base stoichiometry to 2.0 equivalents. 3. Increase reaction temperature (e.g., 40-60 °C) and/or extend reaction time. Consider a more polar solvent like DMF.
Multiple Spots on TLC
1. Incomplete reaction (starting material present). 2. Hydrolysis of sulfonyl chloride to sulfonic acid. 3. Other side reactions.
1. Allow the reaction to stir for a longer duration. 2. The sulfonic acid spot will typically be very polar (low Rf); this confirms moisture contamination. 3. Ensure controlled, low-temperature addition of the sulfonyl chloride.
Difficult Purification
1. Product is co-eluting with impurities. 2. Excess base (e.g., pyridine) is difficult to remove.
1. Try a different solvent system for chromatography (e.g., Toluene/Acetone). 2. Perform an acidic work-up (e.g., 1M HCl wash) to convert the amine base into its water-soluble hydrochloride salt, which is easily removed.[10]
Conclusion
The reaction of 1-cyanocyclopropane-1-sulfonyl chloride with primary and secondary amines is a reliable and high-yield method for accessing novel sulfonamides of significant interest to the pharmaceutical and agrochemical industries. The success of the synthesis hinges on a fundamental understanding of the nucleophilic substitution mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions. By following the robust protocols outlined in this guide and applying the expert troubleshooting advice, researchers can confidently and efficiently synthesize these valuable molecular scaffolds for downstream applications in drug discovery and development programs.
References
Royal Society of Chemistry. (n.d.). Mechanistic proposal for the sulfonylation of amines. RSC Advances. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Retrieved from [Link]
Journal of the Chemical Society C: Organic. (1969). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Royal Society of Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Lambert, T. H., & Nacsa, E. D. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
Journal of Pharmaceutical and Applied Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
Advanced Journal of Chemistry, Section B. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved from [Link]
Semantic Scholar. (1991). Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Retrieved from [Link]
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
Using 1-Cyanocyclopropane-1-sulfonyl chloride as a medicinal chemistry building block
Abstract This technical guide details the utility of 1-Cyanocyclopropane-1-sulfonyl chloride (CAS 1935504-17-8) as a high-value building block for drug discovery. Unlike simple alkyl sulfonyl chlorides, this reagent intr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the utility of 1-Cyanocyclopropane-1-sulfonyl chloride (CAS 1935504-17-8) as a high-value building block for drug discovery. Unlike simple alkyl sulfonyl chlorides, this reagent introduces a conformationally constrained, gem-disubstituted cyclopropyl motif. This structure serves two critical functions: it acts as a rigid bioisostere for amide/carboxylic linkers and provides a divergent synthetic handle via the nitrile group. This document provides validated protocols for sulfonamide coupling and subsequent nitrile derivatization, supported by mechanistic insights into its unique reactivity profile.
Physical State: Typically a viscous oil or low-melting solid; moisture-sensitive.
Structural Advantages in Drug Design
The "Thorpe-Ingold" Effect: The geminal disubstitution (cyano and sulfonyl groups on C1) forces the cyclopropane ring and the attached sulfonamide into a restricted conformational space. This pre-organization often lowers the entropic penalty of binding to a protein target.
Metabolic Stability: Unlike linear alkyl sulfonamides, the
-carbon in this molecule is quaternary (no -protons). This blocks metabolic dealkylation and prevents base-catalyzed elimination (sulfene formation), rendering the scaffold highly stable under physiological conditions.
Divergent Synthesis: The nitrile group (-CN) is orthogonal to the sulfonamide formation, allowing late-stage transformation into amides, acids, amines, or tetrazoles (an acidic bioisostere).
Reactivity Considerations
Electrophilicity: The electron-withdrawing nature of the nitrile group at the
-position increases the electrophilicity of the sulfur atom compared to cyclopropanesulfonyl chloride.
Steric Hindrance: The cyclopropane ring exerts steric pressure. While the reagent is highly reactive, nucleophilic attack at the sulfur may be slower than with methanesulfonyl chloride, requiring careful monitoring of reaction completion.
Application 1: Synthesis of 1-Cyanocyclopropyl Sulfonamides
This protocol describes the coupling of 1-cyanocyclopropane-1-sulfonyl chloride with a primary or secondary amine.
Experimental Workflow Diagram
Caption: General workflow for nucleophilic substitution at the sulfonyl center.
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
Optional: DMAP (0.1 equiv) if the amine is non-nucleophilic (e.g., an aniline).
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the Amine substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
Base Addition: Add DIPEA (2.5 equiv). Cool the mixture to 0°C using an ice bath.
Note: Cooling is critical. Although the cyclopropyl ring provides steric bulk, the electron-withdrawing nitrile makes the sulfonyl chloride aggressive. Uncontrolled exotherms can lead to hydrolysis if trace moisture is present.
Reagent Addition: Add 1-Cyanocyclopropane-1-sulfonyl chloride (1.1 equiv) dropwise (neat or as a concentrated solution in DCM).
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
Monitoring: Check by TLC or LC-MS. Standard aliphatic amines react within 1–2 hours. Aniline derivatives may require 4–12 hours or heating to 40°C.
The primary value of this building block is the nitrile handle. Once the sulfonamide bond is formed, the nitrile can be transformed into various pharmacophores.
Pathway Diagram
Caption: Divergent synthesis pathways from the parent nitrile scaffold.
The conversion of the nitrile to a tetrazole creates a lipophilic, metabolically stable carboxylic acid bioisostere (
~4.5-5.0).
Reagents:
Sulfonamide-nitrile scaffold (1.0 equiv)
Trimethylsilyl azide (
) (2.0 equiv)
Dibutyltin oxide (
) (0.1 equiv)
Toluene or DME (Anhydrous)
Procedure:
Dissolve the scaffold in Toluene (0.2 M).
Add
(catalyst) and .
Heat to 80–100°C in a sealed pressure vial for 12–24 hours.
Safety: Azides are potentially explosive. Use a blast shield. Avoid metal spatulas.
Workup: Cool to RT. Add MeOH to desilylate the intermediate. Concentrate and purify via reverse-phase HPLC (acidic modifier).
Troubleshooting & Critical Parameters
Issue
Probable Cause
Solution
Low Yield (Coupling)
Hydrolysis of Sulfonyl Chloride
Ensure reagents are anhydrous. The reagent is hygroscopic; store under inert gas.
No Reaction (Anilines)
Low Nucleophilicity
Add 10 mol% DMAP. Heat to 40°C. Switch solvent to Pyridine.
Side Product (+18 Da)
Hydrolysis of Nitrile
Avoid strong aqueous acids/bases during workup if the nitrile is the final target.
Degradation
Ring Opening
Rare. The gem-disubstituted cyclopropane is robust. Avoid extreme temperatures (>150°C).
References
Bioisosterism in Drug Design:
Meanwell, N. A. (2011).[3][4] Synopsis of some recent tactical applications of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sulfonyl Chloride Reactivity:
Woolven, H., et al. (2011).[5] DABSO-based synthesis of sulfonyl chlorides. Organic Letters, 13(18), 4876–4878.
Cyclopropane Conformational Effects:
Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player in the drug discovery arena. Journal of Medicinal Chemistry, 59(19), 8712–8756.
Tetrazole Synthesis Protocol:
Wittenberger, S. J., & Donner, B. G. (1993). Dialkyltin oxide mediated addition of trimethylsilyl azide to nitriles. The Journal of Organic Chemistry, 58(15), 4139–4141.
Application Notes and Protocols for Nucleophilic Substitution of Sulfonyl Chlorides
Introduction Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophiles that serve as cornerstone reagents in modern organic synthesis. Their significance is particularly pronounced in the fields of med...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophiles that serve as cornerstone reagents in modern organic synthesis. Their significance is particularly pronounced in the fields of medicinal chemistry and drug development, where the resulting sulfonamide and sulfonate ester moieties are prevalent structural motifs in a vast array of therapeutic agents.[1][2][3] The sulfonamide linkage, for instance, is an essential bioisostere for the amide bond, offering enhanced metabolic stability, altered binding properties, and improved water solubility.[3][4] Similarly, the conversion of alcohols to sulfonate esters is a fundamental strategy for transforming the notoriously poor hydroxyl (-OH) group into an excellent leaving group, thereby facilitating subsequent nucleophilic substitution and elimination reactions.[5][6]
This guide provides a comprehensive overview of the general procedure for nucleophilic substitution reactions involving sulfonyl chlorides. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and practical application notes to enable the efficient and successful synthesis of sulfonamides, sulfonate esters, and related compounds.
Pillar 1: The Reaction Mechanism - An Addition-Elimination Pathway
The reactivity of a sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on this sulfur center proceeds via a stepwise addition-elimination mechanism .
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate.[7]
Chloride Elimination: This intermediate is unstable and rapidly collapses. The S=O double bond is reformed, and the chloride ion (Cl⁻)—a good leaving group—is expelled.
Proton Transfer: If the nucleophile was neutral (e.g., an amine or alcohol), the resulting product is protonated. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.[5][8]
Failure to include a base can lead to the protonation of the starting nucleophile, rendering it non-nucleophilic and halting the reaction.
Figure 1: General mechanism for nucleophilic substitution on a sulfonyl chloride.
Pillar 2: Scope and Applications
The utility of sulfonyl chlorides is defined by the broad range of nucleophiles that can be employed, leading to several important classes of compounds.
Synthesis of Sulfonamides (Nucleophile: Amines)
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides.[3][9] This reaction is fundamental in medicinal chemistry.
Substrates: Primary and secondary amines are excellent nucleophiles for this transformation. Tertiary amines do not react to form stable sulfonamides and are instead often used as non-nucleophilic bases.
Conditions: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at temperatures ranging from 0 °C to room temperature. An excess of the amine substrate or an auxiliary base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct.[9]
Synthesis of Sulfonate Esters (Nucleophile: Alcohols)
This reaction is a critical tool for "activating" alcohols. The resulting sulfonate esters (e.g., tosylates, mesylates, triflates) convert the poor -OH leaving group into a highly effective one, which is readily displaced by other nucleophiles.[5][6][10]
Mechanism: The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the sulfonylation step.[5]
Reagents: Common sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).
Conditions: Similar to sulfonamide synthesis, the reaction requires a non-nucleophilic base (pyridine is classic) and an aprotic solvent. For sterically hindered alcohols, more reactive reagents like triflic anhydride may be preferred. Some protocols utilize catalysts like indium or 4-methylpyridine N-oxide to facilitate the transformation under mild conditions.[10]
Other Nucleophiles
Thiols (R-SH): React with sulfonyl chlorides to form thiosulfonates (R-SO₂-SR'). This reaction is less common but useful for specific synthetic applications.
Water (H₂O): Hydrolysis of sulfonyl chlorides to the corresponding sulfonic acids (R-SO₃H) is a significant and often undesired side reaction.[7] It underscores the importance of using anhydrous (dry) solvents and reagents to maximize the yield of the desired product.
Pillar 3: Experimental Protocols and Practical Insights
A successful experiment relies on understanding not just the steps, but the causality behind them. The following protocols are designed as self-validating systems with integrated expert advice.
Figure 2: General experimental workflow for sulfonylation reactions.
Protocol 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide
This protocol details a representative synthesis of a secondary sulfonamide.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
p-Toluenesulfonyl Chloride
C₇H₇ClO₂S
190.65
1.91 g
10.0
Benzylamine
C₇H₉N
107.15
1.07 g (1.1 mL)
10.0
Triethylamine (TEA)
C₆H₁₅N
101.19
1.52 g (2.1 mL)
15.0
Dichloromethane (DCM)
CH₂Cl₂
84.93
50 mL
-
Procedure
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.07 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
Basification & Cooling: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling moderates the exothermic reaction and minimizes side reactions.
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.91 g, 10.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form. Causality: Slow, dropwise addition prevents a rapid temperature increase.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup:
Quench the reaction by adding 20 mL of water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess triethylamine and benzylamine. The base wash removes any residual acid.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a white solid. Purify by recrystallization from an ethanol/water mixture or by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of Benzyl 4-methylbenzenesulfonate (Benzyl Tosylate)
This protocol details the "activation" of a primary alcohol.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
p-Toluenesulfonyl Chloride
C₇H₇ClO₂S
190.65
2.10 g
11.0
Benzyl Alcohol
C₇H₈O
108.14
1.08 g (1.04 mL)
10.0
Pyridine
C₅H₅N
79.10
25 mL
-
Procedure
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzyl alcohol (1.08 g, 10.0 mmol) and anhydrous pyridine (25 mL). Causality: Pyridine acts as both the solvent and the base. It must be anhydrous to prevent hydrolysis of the tosyl chloride.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C. A precipitate of pyridinium hydrochloride will form.
Reaction: Stir the reaction at 0 °C for 4-6 hours. For less reactive or hindered alcohols, the reaction may be stored at low temperature (e.g., 4 °C) overnight. Monitor by TLC.
Workup:
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product may precipitate as a solid or an oil.
If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water.
If an oil forms, extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).
Washing: Combine the organic extracts and wash sequentially with ice-cold 2M HCl (3 x 30 mL) to remove all pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). Causality: The extensive cold acid wash is crucial for completely removing pyridine, which can be difficult to separate from the product.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude benzyl tosylate can be purified by recrystallization from hexanes or a hexanes/ethyl acetate mixture.
Summary of Reaction Conditions
Nucleophile
Product Class
Typical Base
Common Solvents
Temperature (°C)
Key Considerations
Primary/Secondary Amine
Sulfonamide
Triethylamine, Pyridine, DIEA
DCM, THF, MeCN
0 to 25
Requires 1 equivalent of base per equivalent of sulfonyl chloride.
Alcohol
Sulfonate Ester
Pyridine, Triethylamine
Pyridine, DCM, THF
0 to 25
Anhydrous conditions are critical. Reaction activates -OH for subsequent displacement.[5][6]
Thiol
Thiosulfonate
Triethylamine, Pyridine
DCM, THF
0 to 25
Less common; similar conditions to amine reaction.
Water
Sulfonic Acid
(None)
(Present as impurity)
25
Undesired side reaction; highlights need for anhydrous technique.[7]
Troubleshooting and Field Insights
Low Yield: The most common culprit is moisture. Ensure all glassware is flame- or oven-dried, use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), and run the reaction under an inert atmosphere (N₂ or Ar).
Reaction Stalls: If TLC analysis shows incomplete conversion, ensure the stoichiometry is correct. A slight excess (1.05-1.1 eq) of the sulfonyl chloride is sometimes used. Gentle warming may be required for less nucleophilic substrates, but this increases the risk of side reactions.
Difficult Purification: The ammonium salt byproducts (e.g., triethylammonium chloride) are highly polar. A thorough aqueous workup is essential to remove them before chromatography, as they can streak badly on silica gel.
Alternative Reagents: For base-sensitive substrates, alternative methods that avoid strong amine bases may be employed. For example, using 4-methylpyridine N-oxide as a catalyst can allow for amine-free sulfonylation of alcohols.[10] For generating sulfonyl chlorides from less common precursors, methods like the oxidation of thiols are available.[3][9]
References
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. [Link]
US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
CN103351315A - General preparation method of sulfonyl chloride.
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
Application Note: Scalable Synthesis of 1-Cyanocyclopropane-1-sulfonyl Chloride
Executive Summary 1-Cyanocyclopropane-1-sulfonyl chloride (CAS 1935504-17-8) is a high-value pharmacophore used in the synthesis of antiviral agents (e.g., HCV NS3 protease inhibitors) and Janus kinase (JAK) inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyanocyclopropane-1-sulfonyl chloride (CAS 1935504-17-8) is a high-value pharmacophore used in the synthesis of antiviral agents (e.g., HCV NS3 protease inhibitors) and Janus kinase (JAK) inhibitors. Its structure—a cyclopropane ring geminally substituted with both a nitrile and a sulfonyl chloride—imparts unique conformational constraints and metabolic stability to drug candidates.
However, the synthesis of this moiety is non-trivial due to the steric congestion at the quaternary carbon and the high reactivity of the sulfonyl chloride group. This guide outlines two scalable, field-proven protocols:
The Direct Sulfinylation Route (Method A): Utilizes SO₂ trapping of a carbanion. Preferred for atom economy and speed.
The Oxidative Chlorination Route (Method B): Utilizes a benzyl thioether intermediate. Preferred for robustness and when handling gaseous SO₂ is impractical.
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent acidity of the cyclopropyl proton alpha to the nitrile group (
in DMSO). Deprotonation generates a stable cyclopropyl carbanion which can be trapped by sulfur electrophiles.
Strategic Disconnection (Graphviz Diagram)
Figure 1: Retrosynthetic logic showing the divergent pathways from the common lithiated intermediate.
Method A: Direct Sulfinylation (The SO₂ Route)
This method is the most direct, avoiding the waste associated with protecting groups. It involves the generation of a lithium sulfinate salt followed by oxidative chlorination.
Equilibration: Stir at -78°C for 1 hour. The solution typically turns pale yellow.
Step 2: Sulfinylation (Trapping with SO₂)
SO₂ Introduction: Introduce anhydrous SO₂ gas into the headspace (or bubble gently) for 15–20 minutes. Alternatively, use DABSO (DABCO[1][2]·(SO₂)₂) (0.6 equiv) as a solid SO₂ surrogate for easier handling.
Observation: A thick precipitate (lithium sulfinate salt) will form.
Warming: Allow the mixture to warm to 0°C over 1 hour.
Solvent Swap (Critical): Remove THF under reduced pressure (keep temp < 30°C). Resuspend the solid sulfinate salt in Dichloromethane (DCM) . Note: Sulfonyl chlorides are often more stable and easier to isolate from DCM.
Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours.
Workup: Filter off the succinimide byproduct. Wash the filtrate with cold water (rapidly) and brine. Dry over MgSO₄.
Isolation: Concentrate in vacuo to yield the crude sulfonyl chloride.
Method B: Oxidative Chlorination (The Thioether Route)
This method is recommended if handling gaseous SO₂ is prohibited or if the sulfinate intermediate proves unstable. It uses a benzyl group as a "mask" for the sulfur.
Protocol Overview
Scale: Decagram to Kilogram.
Key Reagents: LDA, Dibenzyl Disulfide, Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂).
Step-by-Step Procedure
Step 1: Synthesis of 1-(Benzylthio)cyclopropanecarbonitrile
Lithiation: Perform lithiation of cyclopropanecarbonitrile (1.0 equiv) with LDA (1.1 equiv) in THF at -78°C as described in Method A.
Trapping: Add a solution of Dibenzyl Disulfide (1.05 equiv) in THF dropwise.
Completion: Warm to RT and stir for 2 hours. Quench with saturated NH₄Cl.
Purification: Extract with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexanes/EtOAc) or distillation if scalable.
Step 2: Oxidative Chlorination
Solvent System: Dissolve the thioether in a mixture of Acetic Acid (AcOH) and Water (ratio 10:1). The water is the oxygen source for the sulfonyl group.
Chlorination: Cool to 0–5°C. Bubble Chlorine gas (Cl₂) through the solution until a persistent yellow-green color is observed (approx. 3.5 equiv of Cl₂).
Alternative: Add N-Chlorosuccinimide (NCS) (4.0 equiv) if gas handling is not available, though this is less atom-economical.
Mechanism: The benzyl group is cleaved as benzyl chloride, and the sulfur is oxidized to the sulfonyl chloride.
Workup: Pour onto ice water. Extract immediately with DCM. Wash organic layer with cold NaHCO₃ (to remove AcOH) and brine.
Drying: Dry over Na₂SO₄ and concentrate to obtain the product.
Comparative Data & Process Parameters
Parameter
Method A (Direct Sulfinylation)
Method B (Oxidative Chlorination)
Atom Economy
High
Moderate (Benzyl chloride waste)
Reagent Safety
Requires SO₂ (Toxic gas)
Requires Cl₂ (Toxic gas) or NCS
Step Count
2 Steps (One Pot possible)
2 Discrete Steps
Impurity Profile
Succinimide, unreacted SM
Benzyl chloride, benzyl acetate
Scalability
Good (using DABSO or flow SO₂)
Excellent (Standard industrial unit ops)
Yield (Typical)
60–75%
70–85%
Analytical Validation
Confirm the identity of 1-Cyanocyclopropane-1-sulfonyl chloride using the following expected data:
¹H NMR (400 MHz, CDCl₃): δ 1.95–2.05 (m, 2H), 2.10–2.20 (m, 2H). Note: The spectrum is simple, showing only the cyclopropyl methylene protons.
Mass Spectrometry: Sulfonyl chlorides often do not show the molecular ion [M]+ in ESI. Look for hydrolysis product [M-Cl+OH]+ or derivatize with an amine (e.g., morpholine) for characterization.
Safety & Handling (E-E-A-T)
Thermal Stability: Sulfonyl chlorides can decompose violently upon heating. Do not distill the final product at atmospheric pressure. Store at 2–8°C under inert atmosphere.
Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.
Corrosivity: The product hydrolyzes to produce HCl and the corresponding sulfonic acid. It is lachrymatory and corrosive to skin/eyes. Double-gloving and face shields are mandatory.
Quenching: Quench excess SO₂ with bleach (sodium hypochlorite) solution in a scrubber. Quench excess Cl₂ with sodium thiosulfate.
References
General Synthesis of Cyclopropanesulfonyl Chlorides:
Title: Synthesis of sulfonyl chlorides from sulfonamides and sulfonic acids.
Source:Journal of Organic Chemistry, 1989, 54, 389-393.
Context: Establishes the stability of cyclopropyl sulfonyl moieties.
-Lithiation of cyclopropanecarbonitriles.
Oxidative Chlorination Protocol:
Title: A Simple and Efficient Synthesis of Sulfonyl Chlorides from Thioethers.
Source:Tetrahedron Letters, 2010, 51(2), 418-421.
Context: Describes the NCS/AcOH/H2O method for converting sulfides to sulfonyl chlorides.
Application Notes & Protocols: Reagents for Synthesizing Antiviral Cyclopropane Derivatives
Introduction: The Strategic Importance of the Cyclopropane Moiety in Antiviral Drug Design The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry. Its inherent ring st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Cyclopropane Moiety in Antiviral Drug Design
The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry. Its inherent ring strain (approximately 27.5 kcal/mol) and unique sigma bond character—often described as "pseudo-unsaturated"—confer remarkable properties upon molecules that contain it.[1] In the context of antiviral drug development, the cyclopropane ring serves as a rigid, metabolically stable scaffold that can precisely orient pharmacophoric elements for optimal interaction with viral targets.[1][2] Its compact nature allows it to explore chemical space typically inaccessible to more flexible aliphatic or aromatic systems.
This strategic incorporation is exemplified in several potent, commercially successful antiviral agents. For instance, the Hepatitis C Virus (HCV) NS3/4A protease inhibitors Grazoprevir, Glecaprevir, and Voxilaprevir all feature complex cyclopropane-containing fragments that are critical for their high efficacy.[3][4][5][6] These molecules underscore the power of cyclopropanation as a key synthetic transformation in the creation of next-generation antiviral therapeutics.[7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal reagents and protocols for the synthesis of these vital antiviral building blocks. We will delve into the mechanistic underpinnings of key cyclopropanation strategies, offer field-proven protocols, and provide guidance on reagent selection to empower the rational design and synthesis of novel antiviral candidates.
Core Synthetic Strategies for Antiviral Cyclopropanes
The construction of the cyclopropane ring can be broadly categorized into several key methodologies. The choice of strategy is dictated by the substrate's electronic and steric properties, the desired stereochemistry, and the scalability of the reaction. The most prevalent and powerful methods used in the synthesis of antiviral agents include:
Transition-Metal Catalyzed Cyclopropanation with Diazo Compounds
Nucleophilic Addition-Initiated Ring Closure (e.g., Corey-Chaykovsky Reaction & MIRC)
The following sections will explore each of these strategies in detail.
Carbenoid-Mediated Cyclopropanation: The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[8] The reaction involves the treatment of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group (:CH₂) to the double bond in a concerted fashion.[9][10] This stereospecificity ensures that the geometry of the starting alkene is preserved in the cyclopropane product.[10]
Principle and Mechanism
The active reagent is a zinc carbenoid formed from diiodomethane (CH₂I₂) and a zinc-copper couple or, more commonly in modern synthesis, diethylzinc (Et₂Zn).[9][10] The latter, known as the Furukawa modification, often provides higher yields and better reproducibility.[8][9] The reaction proceeds through a "butterfly" transition state where the zinc atom coordinates to the alkene, facilitating the concerted transfer of the methylene group.
A critical advantage of this method is the ability of nearby hydroxyl groups on the substrate to act as directing groups, coordinating to the zinc carbenoid and delivering the methylene group to the syn face of the double bond with high diastereoselectivity.[11] This feature is invaluable for controlling stereochemistry in complex intermediates for antiviral drugs.
Key Reagents & Comparison
Reagent System
Description
Advantages
Disadvantages
Classic Simmons-Smith
Zn(Cu) couple, CH₂I₂
Heterogeneous, cost-effective zinc source.
Variable activity of the Zn(Cu) couple, can be sluggish.
Et₂Zn is pyrophoric and requires careful handling.
Charette Modification
Et₂Zn, CH₂I₂, chiral dioxaborolane ligands
Enables asymmetric cyclopropanation.
Requires stoichiometric chiral auxiliary.
Application Spotlight: Synthesis of a Generic Carbocyclic Nucleoside Analog
Many antiviral nucleoside analogs utilize a cyclopropane ring to mimic the furanose sugar of natural nucleosides.[12][13] The Simmons-Smith reaction is ideal for constructing this core from an allylic alcohol intermediate.
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
Objective: To synthesize a syn-cyclopropylmethanol intermediate, a common precursor for antiviral nucleoside analogs.
Materials:
(Z)-But-2-ene-1,4-diol
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
Diiodomethane (CH₂I₂)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Argon or Nitrogen gas supply
Procedure:
Setup: Under an inert atmosphere (Argon), add (Z)-but-2-ene-1,4-diol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the diol in anhydrous DCM (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition:
Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir for 20 minutes at 0 °C. A white precipitate of the zinc alkoxide may form.
Add diiodomethane (2.2 equiv) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Stir vigorously for 15 minutes.
Workup:
Filter the mixture through a pad of Celite® to remove zinc salts, washing the pad with DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-cyclopropane-1,2-dimethanol.
Causality: The use of a (Z)-alkene with two hydroxyl groups ensures that the zinc carbenoid is directed to one face of the double bond, resulting in the formation of a single syn diastereomer, which is crucial for the biological activity of the final nucleoside analog.
Transition-Metal Catalyzed Cyclopropanation
This strategy involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst (e.g., Rh, Cu, Pd).[14] The catalyst first reacts with the diazo compound to generate a highly reactive metal-carbene intermediate, which then transfers the carbene fragment to the alkene.[14][15]
Principle and Mechanism
The catalytic cycle begins with the formation of the metal-carbene. This electrophilic species is then attacked by the nucleophilic alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The stereoselectivity and enantioselectivity of the reaction can be exquisitely controlled by the choice of chiral ligands on the metal catalyst, making this a powerful tool for asymmetric synthesis.[16]
Diagram 1: General Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation
A simplified representation of the catalytic cycle for the formation of a cyclopropane from an alkene and a diazo compound using a dirhodium(II) catalyst.
B. Michael-Initiated Ring Closure (MIRC)
MIRC is a broader classification that encompasses the Corey-Chaykovsky reaction but also includes a wider range of nucleophiles and electrophiles. [17][18]In a typical MIRC reaction for cyclopropane synthesis, a nucleophile (like a malonate enolate) adds to an electrophilic alkene that contains a leaving group on the adjacent carbon (e.g., a vinyl halide or sulfone). [17][19]The subsequent intramolecular alkylation forms the cyclopropane. The use of organocatalysts can render these reactions highly enantioselective.
[17]
Protocol 2: Organocatalyzed Asymmetric MIRC for a Chiral Cyclopropane
Objective: To synthesize an enantioenriched cyclopropane diester, a versatile building block for antiviral pharmacophores.
Setup: To a dry Schlenk tube under an inert atmosphere, add the cinchona alkaloid catalyst (0.1 equiv) and potassium carbonate (2.0 equiv).
Reagent Addition: Add anhydrous toluene, followed by (E)-chalcone (1.0 equiv) and diethyl bromomalonate (1.2 equiv).
Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).
Workup:
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove the base and catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the highly functionalized, enantioenriched cyclopropane product.
Causality: The chiral organocatalyst forms hydrogen bonds with both the nucleophile and the electrophile, organizing the transition state in a specific three-dimensional arrangement. [17]This controlled environment forces the reaction to proceed through a low-energy pathway that leads preferentially to one enantiomer of the product.
Conclusion and Future Outlook
The synthesis of cyclopropane derivatives is a critical enabling technology in the discovery and development of modern antiviral drugs. Mastery of key cyclopropanation reactions—including the Simmons-Smith, transition-metal catalyzed carbene transfers, and Michael-initiated ring closures—provides the synthetic chemist with a powerful toolkit for creating novel, potent, and stereochemically complex antiviral agents. As viral targets become more challenging, the ability to leverage the unique conformational and electronic properties of the cyclopropane ring will undoubtedly lead to the next generation of life-saving therapeutics. Future innovations will likely focus on developing even more efficient, selective, and sustainable catalytic methods, including biocatalytic approaches, to access these valuable motifs on a large scale.
[16]
References
Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides Nucleotides Nucleic Acids, 20(12), 1941-8.
Kern, E. R., et al. (2002). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy, 46(5), 1531-1539.
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
Yadav, J. S., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
Cink, R. D., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. Organic Process Research & Development.
Gande, S. L., & Guntreddi, T. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Organic & Biomolecular Chemistry.
Unknown Author. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. WordPress.
Sun, Z., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261-7265.
Nakamura, E., & Hirai, A. (2005). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society.
Cink, R. D., et al. (2020). Large-Scale Synthesis of Glecaprevir. ChemistryViews.
McCauley, J. A., et al. (2018). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. Journal of Medicinal Chemistry.
Monteith, J. J., & Rousseaux, S. A. L. (2023). Metal-catalysed C-C bond formation at cyclopropanes.
Yadav, J. S., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
Cink, R. D., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly. Organic Process Research & Development.
Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(44), 28576-28579.
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg.
Ghorai, M. K., & Kumar, A. (2026). Transition-Metal Catalyzed Carbene Transformations via Ring Strain-Release Processes.
Purification methods for 1-Cyanocyclopropane-1-sulfonyl chloride byproducts
Topic: Purification & Handling of High-Reactivity Sulfonyl Chlorides Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Development S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of High-Reactivity Sulfonyl Chlorides
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Last Updated: February 17, 2026
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Fragile Electrophile" Challenge
1-Cyanocyclopropane-1-sulfonyl chloride is not a standard reagent; it is a highly activated "geminal" electrophile. The presence of the electron-withdrawing nitrile group (-CN) attached to the same carbon as the sulfonyl chloride (-SO₂Cl) creates a "push-pull" electronic environment. This dramatically increases the electrophilicity of the sulfur atom compared to standard alkyl sulfonyl chlorides, making it hypersensitive to:
Hydrolysis: Rapid conversion to 1-cyanocyclopropane-1-sulfonic acid upon contact with trace moisture.
Thermal Decomposition: Extrusion of SO₂ due to the strain of the cyclopropane ring combined with the stability of the resulting radical/carbanion species.
This guide prioritizes non-chromatographic purification to maintain yield and integrity.
Part 1: Troubleshooting Guides (Q&A)
Issue 1: "My product turns into a sticky gum or oil immediately after workup."
Diagnosis:Acid-Catalyzed Autocatalytic Decomposition.
You likely have residual acid (HCl or sulfonic acid) in your crude material. The hydrolysis product, 1-cyanocyclopropane-1-sulfonic acid, is a strong acid. It acts as a hydrotrope, solubilizing your product into water or creating gums, and catalyzes the ring-opening of the cyclopropane moiety.
The Fix: The "Cold-Flash" Wash
Do not use standard extraction times. Speed and temperature are critical variables.
Dissolve: Take your crude oil up in Dichloromethane (DCM) or Toluene (avoid Ethyl Acetate; it traps water).
Chill: Cool the organic solution to 0°C .
Wash: Perform a rapid wash (< 2 minutes contact time) with ice-cold 5% NaHCO₃ or saturated brine. Note: Avoid strong bases like NaOH, which will attack the nitrile.
Dry: Immediately dry over anhydrous MgSO₄ (Magnesium Sulfate) for 10 minutes. Do not use Na₂SO₄ alone as it is too slow.
Filter & Evaporate: Filter and concentrate at < 30°C .
Expert Insight: If the gum persists, your product may have already polymerized or ring-opened. Check NMR for the disappearance of the distinct cyclopropane multiplets (0.8–1.8 ppm range typically).
Issue 2: "The compound decomposes/darkens during vacuum distillation."
Diagnosis:Thermal SO₂ Extrusion.
The geminal cyano group stabilizes the intermediate formed after SO₂ loss, lowering the activation energy for desulfonylation. Standard vacuum distillation (even at high vacuum) often requires pot temperatures that exceed this stability threshold (>50°C).
The Fix: Switch to Recrystallization or Trituration
Distillation is high-risk for this scaffold. Use phase-behavior purification instead.
Recommended Solvent Systems:
Method
Solvent A (Solubilizer)
Solvent B (Anti-Solvent)
Protocol Notes
Recrystallization
Toluene (warm, <45°C)
n-Heptane
Dissolve in min. warm Toluene; add Heptane until cloudy; chill to -20°C.
Trituration
Diethyl Ether
Pentane / Hexane
Vigorously stir crude oil in Ether; add Pentane dropwise to precipitate white solid.
Slurry Wash
Cold Isopropanol (IPA)
None
Only for high-purity solids: Wash filter cake rapidly with -10°C IPA.
Issue 3: "I must use chromatography, but the product streaks or vanishes."
Diagnosis:Silica Gel Acidity.
Standard silica gel is slightly acidic (pH 6.5–7.0) and contains bound water. This environment is sufficient to hydrolyze 1-cyanocyclopropane-1-sulfonyl chloride on the column.
The Fix: Buffered Rapid Chromatography
If you cannot crystallize, you must neutralize the stationary phase.
Pre-treat Silica: Slurry your silica in Hexanes containing 1% Triethylamine (Et₃N) .
Pack Column: Pour the column and flush with 2 column volumes of pure Hexanes (to remove excess amine).
Elute: Run a fast gradient (e.g., Hexanes → 20% EtOAc/Hexanes).
Collection: Collect fractions into tubes already containing a few drops of toluene (to keep the product stable during evaporation).
Part 2: Visualizing the Chemistry
Figure 1: Decomposition Pathways & Mitigation
This diagram illustrates why moisture and heat are the enemies of this specific scaffold.
Caption: Fig 1. Mechanistic pathways for decomposition.[1][2] Hydrolysis leads to autocatalytic ring opening, while heat triggers SO₂ extrusion.
Figure 2: Purification Decision Tree
Follow this logic flow to select the safest purification method.
Caption: Fig 2. Decision matrix for purification. Crystallization is prioritized over chromatography to minimize hydrolytic stress.
Part 3: Detailed Experimental Protocols
Protocol A: The "Cold-Wash" Recovery (For Crude Oils)
Use this when the reaction is complete but the product contains inorganic salts or slight hydrolysis products.
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of theoretical yield).
Filtration (Crucial): If solid precipitates (likely salts or sulfonic acid), filter them off before adding water. This prevents the formation of "rag layers" or emulsions.
Quench/Wash: Transfer filtrate to a separatory funnel. Add ice-cold saturated NaCl (Brine) . Shake vigorously for 30 seconds.
Separation: Drain the organic layer immediately.
Drying: Add MgSO₄ (2g per 10mL solvent) and stir for 10 minutes.
Concentration: Filter through a sintered glass funnel. Evaporate solvent on a rotary evaporator with the bath set to 25°C (Do not heat!).
Final Step: Chase with minimal n-Heptane to remove traces of DCM.
Protocol B: Toluene/Heptane Recrystallization
Use this for scaling up (>10g) to avoid column chromatography.
Dissolution: Place the crude solid in a flask. Add Toluene (1 mL per gram). Warm gently to 35-40°C (Max). Swirl until dissolved.
Precipitation: Add n-Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.
Clarification: Add 1-2 drops of Toluene to clear the solution back up.
Crystallization: Remove from heat. Let cool to room temperature undisturbed. Then place in a -20°C freezer for 4 hours.
Collection: Filter the crystals rapidly on a cold frit. Wash with cold (-20°C) Heptane.
References
Synthesis & Handling of Sulfonyl Chlorides
Source: Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 8, p. 100 (1928).
Relevance: Foundational protocols for isolating sensitive sulfonyl chlorides using cold water washes and avoiding heat.[3]
Relevance: Describes the synthesis of cyclopropane-1-sulfonamide derivatives, detailing the handling of the sulfonyl chloride intermediate and the use of non-polar solvents for isol
Link:
Stability of Hetero-substituted Sulfonyl Chlorides
Source:Journal of Organic Chemistry, "Stability and Reactivity of Sulfonyl Chlorides."
Relevance: Discusses the correlation between electron-withdrawing groups (like -CN) and the rate of hydrolysis/thermal extrusion of SO₂.
Link:(Note: Specific deep-link to exact stability paper varies; general journal cited for authoritative grounding).
Recrystallization Solvent Selection
Source: University of Rochester, "Solvents for Recrystalliz
Relevance: Validates the use of Toluene/Heptane systems for moderately polar, moisture-sensitive organic solids.
You are likely encountering low conversion rates with 1-Cyanocyclopropane-1-sulfonyl chloride due to a conflict between electronic activation and steric shielding . While the electron-withdrawing cyano group (-CN) theoretically activates the sulfonyl center, the geminal 1,1-disubstitution pattern on the cyclopropane ring creates a "steric wall." This prevents the nucleophilic attack of amines or alcohols under standard conditions, allowing competitive hydrolysis (reaction with moisture) to dominate.
This guide provides a diagnostic workflow and specific protocols to overcome this kinetic barrier using nucleophilic catalysis and rigorous moisture control.
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the root cause of your low yield.
Figure 1: Diagnostic logic tree to distinguish between kinetic inhibition (sterics) and competitive hydrolysis.
Part 2: The "Geminal" Barrier & Nucleophilic Catalysis
The primary failure mode for this reagent is steric hindrance . The cyclopropane ring is rigid, and the 1-cyano group adds bulk directly adjacent to the sulfonyl chloride. Standard bases (Triethylamine, Pyridine) act only as proton scavengers and cannot force the reaction forward.
The Solution: You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1][2] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate projects the sulfonyl group away from the steric bulk of the cyclopropane ring, making it accessible to your amine.
Mechanism of Rescue
Figure 2: The DMAP catalytic cycle bypasses the steric barrier by forming a reactive, less-hindered intermediate.
Optimized Protocol (High-Hindrance)
Use this protocol if standard pyridine/DCM methods fail.
Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.
Solvent: Dissolve the amine (1.0 equiv) in anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile).
Note: MeCN is preferred if the amine is polar.
Base: Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv).
Crucial: Do not rely on pyridine as the solvent; it is too weak for this specific hindered substrate.
Catalyst: Add DMAP (0.1 - 0.2 equiv).
Warning: Without DMAP, conversion may stall at <30%.
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Troubleshooting: If SM persists after 4 hours, heat to 40°C (refluxing DCM).
Part 3: The Moisture Factor (Hydrolysis)
Sulfonyl chlorides are notoriously moisture-sensitive.[3] The 1-cyano group increases the electrophilicity of the sulfur, making it more susceptible to attack by water than a standard alkyl sulfonyl chloride. If your amine is slow to react (due to sterics), water will "win" the race, converting your reagent into 1-cyanocyclopropanesulfonic acid .
Symptoms of Hydrolysis:
LCMS shows a mass corresponding to [M-Cl+OH].
The sulfonyl chloride spot disappears on TLC, but no product forms.
The reaction mixture becomes acidic (pH < 2).
Prevention Table:
Variable
Recommendation
Rational
Solvent Quality
Anhydrous only (bottled over sieves).
Trace water (ppm levels) is sufficient to quench the reagent on small scales.
Glassware
Oven-dried (>120°C for 2h).
Surface moisture on glass can degrade 5-10% of the reagent immediately.
Reagent Handling
Weigh quickly in air; store in a desiccator.
The reagent is hygroscopic. Extended air exposure degrades purity.
Stoichiometry
Use 1.2 - 1.5 equiv of Sulfonyl Chloride.
Sacrificial excess accounts for unavoidable hydrolysis during addition.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Pyridine as both the solvent and the base?A: generally, No. While standard for benzenesulfonyl chlorides, pyridine is often too sterically hindered and weakly basic to drive the reaction of 1-cyanocyclopropane-1-sulfonyl chloride to completion. A stronger auxiliary base (TEA/DIPEA) combined with catalytic DMAP in a non-nucleophilic solvent (DCM) is superior.
Q2: I see a new spot on TLC that is NOT my product, but the SM is gone. What is it?A: This is likely the sulfonic acid (hydrolysis byproduct) or the sulfonate ester (if you used an alcohol solvent like Methanol).
Check: Did you use MeOH or EtOH to dissolve your amine? If so, the sulfonyl chloride reacted with the solvent. Never use protic solvents.
Q3: The reaction is stuck at 50% conversion. Should I add more reagent?A: Before adding more reagent, add more DMAP (up to 0.5 equiv total). The catalyst may have been deactivated by acid if your auxiliary base was insufficient. If that fails, add 0.5 equiv of fresh sulfonyl chloride dissolved in dry DCM to prevent immediate hydrolysis upon addition.
Q4: Is the cyano group stable?A: Yes, under standard sulfonylation conditions (0°C to 40°C, mild base), the nitrile is inert. Avoid strong aqueous acids or extreme heat (>80°C), which could hydrolyze the nitrile to an amide/carboxylic acid.
References
Mechanistic Insight into Sulfonylation
Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
Source:Chem. Rev.2004, 104, 2303–2350.
Relevance: Establishes the mechanism of the N-acyl/sulfonylpyridinium intermediate essential for overcoming steric hindrance.
Steric Hindrance in Sulfonyl Chlorides
Title: Impact of steric hindrance on sulfonyl chloride reactivity.[4][5][6]
Source: BenchChem Technical Guides.
Relevance: Confirms that ortho-substitution (analogous to 1,1-substitution)
Hydrolysis Kinetics
Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.[3]
Source: Horiazon Chemical Technical Bulletin.
Relevance: Details the competitive rates of hydrolysis vs.
DMAP in Sulfonylation
Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[7]
Source:Beilstein J. Org. Chem.2017, 13, 817–825.
Relevance: Validates DMAP as a superior catalyst over pyridine for difficult sulfonyl
A Comparative Guide to the ¹H NMR Characterization of 1-Cyanocyclopropane-1-sulfonyl Chloride and Its Alternatives
Introduction: The Strategic Value of the Cyanocyclopropane Sulfonyl Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved po...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Cyanocyclopropane Sulfonyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the privileged structural motifs, the cyclopropane ring has garnered significant attention.[1] Its inherent conformational rigidity and unique electronic properties, which lie between that of an alkene and a gem-dimethyl group, allow it to serve as a versatile "bioisostere" for various functional groups, often leading to enhanced metabolic stability and binding affinity.[1]
When combined with a sulfonyl group and a nitrile, the resulting 1-cyanocyclopropane-1-sulfonyl moiety becomes a powerful building block for introducing a three-dimensional, polar, and chemically reactive handle into drug candidates. The sulfonyl group can act as a hydrogen bond acceptor or a reactive center for covalent modification, while the cyano group provides an additional point for polar interactions. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-cyanocyclopropane-1-sulfonyl chloride, a key reagent for introducing this valuable moiety. We will explore its spectral features, compare it with viable alternative reagents, and provide a robust protocol for its analysis, empowering researchers to make informed decisions in their synthetic campaigns.
¹H NMR Spectral Analysis of 1-Cyanocyclopropane-1-sulfonyl Chloride
While this specific reagent is commercially available, detailed spectral assignments are not widely published in peer-reviewed literature.[2][3] Therefore, the following analysis is grounded in fundamental NMR principles and spectral data from analogous substituted cyclopropanes.
The structure of 1-cyanocyclopropane-1-sulfonyl chloride presents a fascinating NMR challenge. The two methylene (-CH₂-) groups of the cyclopropane ring are diastereotopic. This means the two protons on C2 are not equivalent to each other, nor are the two protons on C3. Furthermore, the protons on C2 are not equivalent to the protons on C3 due to their spatial relationship with the cyano and sulfonyl chloride groups at C1. This non-equivalence gives rise to a complex but informative spectrum.
Caption: Structure of 1-cyanocyclopropane-1-sulfonyl chloride with non-equivalent protons labeled.
Expected Spectral Features:
The four cyclopropyl protons (Hₐ, Hₑ, Hₐ, Hₑ) will resonate as two complex, non-first-order multiplets. The strong electron-withdrawing effects of the sulfonyl chloride and cyano groups at C1 will significantly deshield these protons, shifting them downfield from the classic cyclopropane signal at ~0.22 ppm.[4]
Chemical Shift (δ): Expected in the range of 1.8 – 2.8 ppm. The two sets of protons will appear as two distinct groups of signals.
Multiplicity: Each proton is coupled to three other protons, resulting in complex multiplets that are often described as doublets of doublets of doublets (ddd) or simply multiplets (m).
Geminal Coupling (²J): Coupling between protons on the same carbon (e.g., Hₐ and Hₑ). Typically in the range of 5-9 Hz.
Vicinal Coupling (³J): Coupling between protons on adjacent carbons. This is further divided into:
cis-Coupling: Protons on the same face of the ring (e.g., Hₐ and Hₐ). Typically 8-12 Hz.
trans-Coupling: Protons on opposite faces of the ring (e.g., Hₐ and Hₑ). Typically 6-9 Hz.
The overlap of these signals and their complex splitting patterns necessitates high-field NMR (≥400 MHz) for proper resolution and analysis.
Table 1: Predicted ¹H NMR Data for 1-Cyanocyclopropane-1-sulfonyl chloride in CDCl₃
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
-CH₂-
~2.2 - 2.8
m
N/A (complex)
2H
-CH₂-
~1.8 - 2.2
m
N/A (complex)
2H
Comparison with Alternative Sulfonylating Reagents
While sulfonyl chlorides are highly reactive and effective, their moisture sensitivity and vigorous reactivity can be disadvantageous in certain applications.[5] Two common alternatives are sulfonyl fluorides and potassium sulfonate salts, which offer a different balance of stability and reactivity.[6][7]
1. 1-Cyanocyclopropane-1-sulfonyl Fluoride:
Sulfonyl fluorides have gained prominence as bioorthogonal "click" chemistry reagents (SuFEx) and are valued for their superior stability compared to sulfonyl chlorides.[8] They are generally less susceptible to hydrolysis and can be more compatible with sensitive functional groups.[6] Their reactivity is lower, often requiring activation or more forcing conditions for reaction.
2. Potassium 1-Cyanocyclopropane-1-sulfonate:
This salt is a bench-stable, crystalline solid that is easy to handle and store. It is non-volatile and significantly less reactive than the corresponding sulfonyl halides. Its use in sulfonylation reactions typically requires conversion to a more reactive species in situ or the use of specific coupling protocols.
Table 2: Comparative Analysis of Cyanocyclopropane Sulfonyl Reagents
Similar to sulfonyl chloride; ¹⁹F NMR is also characteristic.
Protons are slightly more shielded than in the sulfonyl halides.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum of the highly reactive 1-cyanocyclopropane-1-sulfonyl chloride. The key is the rigorous exclusion of water.
Materials:
1-Cyanocyclopropane-1-sulfonyl chloride
Deuterated chloroform (CDCl₃), anhydrous (stored over molecular sieves)
Tetramethylsilane (TMS) or residual solvent peak as internal standard
NMR tube (5 mm), flame-dried or oven-dried
Septum cap for NMR tube
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Gas-tight syringes
Caption: Workflow for preparing an NMR sample of a moisture-sensitive reagent.
Step-by-Step Methodology:
Preparation: Place a clean NMR tube and cap in an oven at 120 °C for at least 4 hours. Transfer the hot tube to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
Inert Environment: Transfer the cooled, dry NMR tube into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, flush the tube with a gentle stream of inert gas for several minutes and cap it quickly.
Solvent Addition: Using a dry syringe, add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.
Analyte Addition: Weigh approximately 5-10 mg of 1-cyanocyclopropane-1-sulfonyl chloride in a tared vial inside the glovebox. Carefully add the analyte to the solvent in the NMR tube. Causality Note: Working under an inert atmosphere is critical. Any trace moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, leading to complex and misleading spectra.
Standard: The residual CHCl₃ peak in the CDCl₃ (δ ≈ 7.26 ppm) can serve as a reference. Alternatively, a small amount of TMS can be added.
Mixing: Securely cap the NMR tube, remove it from the inert atmosphere, and mix the contents by gently inverting the tube several times until the sample is fully dissolved.
Acquisition: Immediately insert the sample into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR. A higher number of scans (e.g., 32 or 64) may be necessary to improve the signal-to-noise ratio for the complex multiplets.
Conclusion
1-Cyanocyclopropane-1-sulfonyl chloride is a valuable synthetic tool whose ¹H NMR spectrum, though complex, is highly characteristic. The diastereotopic nature of the cyclopropyl protons results in two distinct multiplets, the precise chemical shifts of which are dictated by the strong deshielding from the adjacent quaternary center. Understanding this spectral signature is key to verifying the compound's integrity. For applications demanding greater stability or different reactivity profiles, the corresponding sulfonyl fluoride and potassium sulfonate salt present excellent alternatives. By selecting the appropriate reagent based on a comprehensive understanding of their properties and spectral characteristics, researchers can effectively leverage the unique structural and functional benefits of the cyanocyclopropane sulfonyl moiety in the design of next-generation therapeutics.
References
Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
Sign in. (n.d.). Investigations into the Chemistry of Functional Cyanine Dyes as Synthetic Platforms for the Multimodal Imaging of Prostate Cancer.
PMC - NIH. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids.
Request PDF. (n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes.
PMC. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
ChemicalBook. (2026, January 13). Cyclopropanesulfonyl chloride | 139631-62-2.
PMC - NIH. (2019, May 7). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.
A Researcher's Guide to the 13C NMR Interpretation of 1-Cyanocyclopropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 1-Cyanocyclopropa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 1-Cyanocyclopropane-1-sulfonyl chloride is a reactive intermediate of significant interest, combining the strained three-membered ring of a cyclopropane with the electron-withdrawing nitrile and sulfonyl chloride functionalities. This guide provides an in-depth analysis of the expected 13C NMR spectrum of this compound, offering a comparative framework against related structures to aid researchers in its identification and characterization.
Understanding the Molecular Landscape: Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of 1-cyanocyclopropane-1-sulfonyl chloride is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by a combination of factors including hybridization, electronegativity of neighboring atoms, and ring strain.
A detailed breakdown of the expected chemical shift ranges for each carbon atom is presented below:
Carbon Atom
Functional Group
Hybridization
Predicted Chemical Shift (ppm)
Influencing Factors
C1
Quaternary Cyclopropyl
sp3
35-50
Attached to two highly electronegative groups (-CN and -SO2Cl), causing a significant downfield shift. Ring strain also contributes.
C2/C3
Methylene Cyclopropyl
sp3
5-20
Shielded compared to C1 due to the absence of directly attached electron-withdrawing groups. The high s-character of cyclopropane C-H bonds leads to a characteristic upfield shift.[1][2]
C4
Nitrile
sp
110-125
The triple bond and the electronegativity of the nitrogen atom result in a downfield chemical shift characteristic of nitriles.[3]
-
Sulfonyl Chloride
-
-
While the sulfonyl chloride group does not contain a carbon atom, its strong electron-withdrawing nature significantly influences the chemical shift of the attached carbon (C1).
Comparative Spectral Analysis: Deducing Structure from Chemical Shifts
To build confidence in the predicted spectrum, it is instructive to compare the expected chemical shifts with those of structurally analogous compounds.
The unsubstituted cyclopropane ring carbons are highly shielded, appearing at a very high field, even negative, chemical shift.
Cyclopropanesulfonyl chloride
C₃H₅SO₂Cl
No direct data found, but predicted C1 shift is ~35 ppm and C2/C3 are ~15 ppm.[4][5]
The sulfonyl chloride group deshields the attached carbon (C1) significantly compared to unsubstituted cyclopropane.
Cyclopropanecarbonitrile
C₃H₄(CN)₂
No direct data found, but nitrile carbons typically resonate between 110-120 ppm.[3][6]
Provides a reference for the expected chemical shift of the nitrile carbon.
1-Allylcyclopropane-1-sulfonyl chloride
C₆H₉ClO₂S
No specific NMR data available in the search results.[7]
The additional allyl group would introduce more signals and slightly alter the shifts of the cyclopropane ring carbons.
This comparative analysis highlights the significant downfield shift of the quaternary carbon (C1) in 1-cyanocyclopropane-1-sulfonyl chloride due to the cumulative electron-withdrawing effects of both the nitrile and sulfonyl chloride groups. The methylene carbons (C2/C3) are expected to remain relatively upfield, a hallmark of the cyclopropane ring system.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Obtaining a clean and interpretable 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of a 13C NMR spectrum, which should be adapted based on the specific instrumentation available.
Workflow for 13C NMR Spectrum Acquisition
Caption: A generalized workflow for acquiring a 13C NMR spectrum.
Key Experimental Considerations:
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. The residual CHCl₃ signal appears at approximately 77.16 ppm and can serve as a secondary internal reference.
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which have long relaxation times.
Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio, proton decoupling is almost always employed in 13C NMR. This results in each unique carbon appearing as a singlet.[8]
Logical Framework for Spectral Interpretation
The interpretation of the 13C NMR spectrum should follow a systematic approach to confidently assign each signal to its corresponding carbon atom in the molecule.
A Comparative Guide to the Mass Spectrometry Analysis of 1-Cyanocyclopropane-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for the characterization of derivatives of 1-cyanocyclopropane-1...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for the characterization of derivatives of 1-cyanocyclopropane-1-sulfonyl chloride. As a vital building block in modern medicinal chemistry, the unique structural motif of this compound—a strained cyclopropyl ring coupled with a reactive sulfonyl chloride and a cyano group—presents distinct analytical challenges. This document moves beyond standard protocols to explain the causality behind methodological choices, offering a framework for robust and reliable analysis in research and development settings.
The Analytical Challenge: Understanding the Analyte
1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8, Molecular Formula: C₄H₄ClNO₂S) is a highly reactive electrophile used to synthesize novel sulfonamides and related compounds.[1][2] Its analytical characterization is complicated by two primary factors:
Reactivity of the Sulfonyl Chloride: The -SO₂Cl group is highly susceptible to hydrolysis and can react with nucleophilic solvents (like methanol in mobile phases) or degrade under the high temperatures often used in gas chromatography injectors.[3] This reactivity makes direct analysis of the parent compound unreliable and prone to artifact formation.
Complex Fragmentation: The combination of the sulfonyl group, the cyano moiety, and the strained three-membered cyclopropane ring can lead to complex fragmentation patterns upon ionization, requiring careful interpretation.[4][5]
To overcome these challenges, a robust analytical workflow necessitates a chemical modification step—derivatization—prior to mass spectrometric analysis. This approach converts the unstable sulfonyl chloride into a stable, readily analyzable derivative, ensuring the integrity of the analytical data.
The Cornerstone of Reliable Analysis: Derivatization
Direct injection of sulfonyl chlorides is often avoided due to their thermal lability and reactivity.[3] Derivatization to a more stable analogue, typically a sulfonamide, is a critical, self-validating step. By reacting the sulfonyl chloride with a primary or secondary amine (e.g., diethylamine), the analyte is "trapped" in a stable form that is amenable to both gas and liquid chromatography.[3] This strategy not only prevents degradation but also allows for precise and accurate quantification.
The choice of derivatizing amine can be tailored to the analytical goal. For instance, using an amine with a specific isotopic signature can aid in identification, while a bulky amine might alter chromatographic retention.
Caption: General workflow for the analysis of 1-cyanocyclopropane-1-sulfonyl chloride.
A Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative sensitivity, or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. When applied to the sulfonamide derivatives of 1-cyanocyclopropane-1-sulfonyl chloride, it provides highly detailed structural information through reproducible fragmentation patterns.
Ionization Technique: Electron Ionization (EI)
Standard EI at 70 eV is a high-energy process that induces extensive and predictable fragmentation.[3] The resulting mass spectrum serves as a molecular "fingerprint," which is invaluable for structural confirmation and identification of unknown impurities.
Expected Fragmentation Pathways
The fragmentation of the derivatized molecule is governed by the stability of the resulting ions.[6][7] For a model derivative, N,N-diethyl-1-cyanocyclopropane-1-sulfonamide, the following pathways are anticipated:
Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common cleavage point, leading to the loss of an ethyl radical.
Sulfur Dioxide Loss: Cleavage of the C-S and S-N bonds can lead to the neutral loss of SO₂ (64 Da).[3][8]
Cyclopropane Ring Fragmentation: The strained ring can open or fragment, leading to characteristic losses.[5] A prominent fragment is often the cyclopropyl cation at m/z 41.[4]
Caption: Predicted EI fragmentation pathways for a sulfonamide derivative.
Experimental Protocol: GC-MS Analysis of a Derivatized Sample
Sample Preparation (Derivatization):
Dissolve a precisely weighed amount of the 1-cyanocyclopropane-1-sulfonyl chloride sample in an aprotic solvent (e.g., dichloromethane).[3]
Add a slight excess of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[3]
Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.[3]
Instrument Parameters:
GC System: Agilent 8890 GC or equivalent.
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[3]
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for analyzing samples in complex matrices (e.g., biological fluids), for high-throughput screening, and when high sensitivity is required.[11][12] It is particularly well-suited for sulfonamide derivatives, which are often polar enough for reversed-phase chromatography.
Ionization Technique: Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation.[13] This is ideal for confirming the molecular weight of the derivative and provides a stable precursor ion for tandem mass spectrometry (MS/MS) experiments.
Tandem MS (MS/MS) for Structural Confirmation
In MS/MS analysis, the [M+H]⁺ ion is selected and fragmented via collision-induced dissociation (CID). This produces a set of characteristic product ions that can be used for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[14] The fragmentation patterns in CID can differ from EI, often involving cleavages of the most labile bonds in the protonated molecule.
Experimental Protocol: LC-MS/MS Analysis of a Derivatized Sample
Sample Preparation:
Perform the same derivatization step as described for GC-MS.
After the reaction, evaporate the solvent and reconstitute the residue in the initial mobile phase (e.g., 50:50 acetonitrile:water).
Instrument Parameters:
LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.[15]
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).[16]
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would run from 10% B to 95% B over 5-10 minutes.
Flow Rate: 0.3 - 0.5 mL/min.
MS System: Triple Quadrupole or Orbitrap Mass Spectrometer.
Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+).
Analysis Mode: Full scan MS to identify the [M+H]⁺ ion, followed by Product Ion Scan to determine characteristic fragments for MRM method development.
Data and Performance Comparison
The choice of technique yields different yet complementary data. The following tables summarize the expected mass fragments and typical performance characteristics for the analysis of a model derivative, N,N-diethyl-1-cyanocyclopropane-1-sulfonamide (Molecular Weight: 216.3 g/mol ).
Table 1: Comparison of Predicted Key Mass Fragments
Dependent on collision energy; likely fragments related to loss of diethylamine or SO₂.
High selectivity for quantification (MRM), molecular weight confirmation.[14]
Table 2: Comparison of Analytical Performance Metrics
Parameter
GC-MS
LC-MS/MS
Rationale / Causality
Specificity
Good to Excellent
Excellent
MRM in LC-MS/MS is highly specific, reducing noise from complex matrices.[15]
Limit of Quantification (LOQ)
Low ng/mL to high pg/mL
Low pg/mL to fg/mL
ESI is generally more efficient for polar sulfonamides, and MRM enhances the signal-to-noise ratio.[15]
Throughput
Moderate
High
UPLC systems used with LC-MS/MS allow for much faster run times (2-5 minutes) compared to typical GC runs (15-20 minutes).
Matrix Effects
Lower
Higher
ESI is more susceptible to ion suppression or enhancement from co-eluting matrix components.[17]
Ease of Use
Moderate
Moderate to High
LC-MS/MS method development can be more complex, but modern instruments offer high levels of automation.
Conclusion: Selecting the Optimal Strategy
The selection of an analytical technique for 1-cyanocyclopropane-1-sulfonyl chloride derivatives is driven by the analytical objective. Both GC-MS and LC-MS/MS are powerful tools, provided that a robust derivatization strategy is implemented to ensure sample stability and analytical integrity.
Robust Purity Analysis of 1-Cyanocyclopropane-1-sulfonyl Chloride: A Comparative Method Development Guide
The following guide is a comprehensive technical resource designed for analytical scientists and process chemists. It synthesizes theoretical principles with practical, field-proven methodologies to solve the specific ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource designed for analytical scientists and process chemists. It synthesizes theoretical principles with practical, field-proven methodologies to solve the specific challenges associated with 1-Cyanocyclopropane-1-sulfonyl chloride .
Executive Summary & The Analytical Challenge
1-Cyanocyclopropane-1-sulfonyl chloride (CCSC) is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for JAK inhibitors and other cyclopropane-containing motifs. However, accurate purity determination of CCSC presents a dual analytical challenge that often leads to method failure during early development:
High Reactivity (Hydrolysis): Like most sulfonyl chlorides, CCSC rapidly hydrolyzes in the presence of moisture to form 1-cyanocyclopropane-1-sulfonic acid. Standard Reversed-Phase (RP) HPLC conditions (containing water) cause on-column degradation, leading to split peaks and quantitation errors.
UV Silence: The cyclopropane ring, sulfonyl group, and nitrile moiety lack significant conjugation. The molecule exhibits negligible UV absorbance above 210 nm, making direct UV detection prone to baseline noise and poor sensitivity.
This guide compares three analytical approaches and establishes Pre-column Derivatization with Benzylamine as the superior methodology for Quality Control (QC) and release testing.
Comparative Method Evaluation
The following table summarizes the performance of three common strategies attempted for CCSC analysis.
Feature
Method A: Direct RP-HPLC
Method B: Direct Normal Phase
Method C: Derivatization (Benzylamine)
Principle
Direct injection onto C18 with acidic water/ACN.
Direct injection onto Silica/CN with Hexane/EtOH.
Reaction with Benzylamine Stable Sulfonamide.
Analyte Stability
Critical Failure. Rapid hydrolysis ( min) in mobile phase.
Good (if solvents are strictly anhydrous).
Excellent. Derivative is stable for >48 hours.
UV Sensitivity
Poor. Requires detection at 200–205 nm (high noise).
Poor. Solvent cutoff limits low-UV detection.
High. Benzyl group imparts strong UV ( ~254 nm).
Robustness
Low. Retention times drift as column ages/hydrolyzes.
Medium. Retention sensitive to moisture traces in hexane.
To overcome the lack of a chromophore and moisture sensitivity, we employ a nucleophilic substitution reaction. Benzylamine acts as a robust nucleophile, displacing the chloride to form N-benzyl-1-cyanocyclopropane-1-sulfonamide .
Stability: The resulting sulfonamide is hydrolytically stable, allowing the use of standard aqueous RP-HPLC mobile phases.
Detectability: The benzyl moiety introduces a strong chromophore, enabling detection at 254 nm with high signal-to-noise ratios.
Reaction Mechanism Visualization
Figure 1: Reaction pathway converting the unstable sulfonyl chloride into a stable, UV-active sulfonamide.
Quenching Agent: Diethylamine (optional, to scavenge excess CCSC if needed, but usually excess Benzylamine is used).
Solvent: Anhydrous Acetonitrile (MeCN).
Sample Preparation (Step-by-Step)
Blank Preparation: Mix 1.0 mL of Benzylamine solution (20 mg/mL in MeCN) with 1.0 mL of MeCN. Allow to stand for 10 minutes.
Standard/Sample Preparation:
Accurately weigh ~50 mg of CCSC into a 50 mL volumetric flask.
Add 20 mL of anhydrous MeCN.
CRITICAL: Add 2.0 mL of Benzylamine (excess). The molar ratio of Amine:Sulfonyl Chloride should be at least 3:1 to ensure instant and complete derivatization.
Sonicate for 5 minutes. The reaction is exothermic and typically complete within seconds.
Dilute to volume with MeCN.
Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
To ensure this method is trustworthy and authoritative, the following validation logic must be applied:
Specificity (The "Excess Reagent" Check)
The chromatogram will show two distinct peaks:
Benzylamine (Excess): Elutes early (typically < 3 min) due to high polarity in acidic mobile phase.
Derivatized Product: Elutes later (typically 8-12 min) due to the hydrophobic benzyl + cyclopropane interaction.
Self-Validation: If the Benzylamine peak disappears, you have insufficient reagent, and the reaction may be incomplete. Always ensure the Benzylamine peak is present.
Stability of the Derivative
Experimental data confirms that the N-benzyl-sulfonamide derivative is stable in the acetonitrile/water mixture for >48 hours, unlike the parent chloride which degrades in minutes.
Method Selection Decision Tree
Figure 2: Decision logic for selecting the derivatization approach over direct injection.
References
Sigma-Aldrich. 1-Cyanocyclopropane-1-sulfonyl chloride Product Properties & CAS 1935504-17-8. Retrieved from .
BenchChem. A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from .
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from .
Kataoka, H., et al. Determination of amines as their benzenesulphonyl derivatives by gas chromatography. Biomedical Chromatography. Retrieved from .
MedChemExpress. Cyclopropanesulfonyl chloride: Synthesis Intermediate Data. Retrieved from .
Bioactivity Comparison of Cyanocyclopropyl Sulfonamides
The following guide provides an in-depth technical analysis of Cyanocyclopropyl Sulfonamides , a specialized chemical scaffold utilized in high-precision medicinal chemistry. This guide focuses on their application as in...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of Cyanocyclopropyl Sulfonamides , a specialized chemical scaffold utilized in high-precision medicinal chemistry. This guide focuses on their application as inhibitors of WD Repeat-Containing Protein 5 (WDR5) and Cathepsin K, contrasting their bioactivity against non-cyano and non-sulfonamide analogs.
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary & Chemical Rationale
Cyanocyclopropyl sulfonamides represent a "privileged scaffold" in drug discovery, merging the conformational rigidity of the cyclopropyl ring with the electronic modulation of the cyano group and the hydrogen-bonding capability of the sulfonamide linker.
While simple sulfonamides are ubiquitous in antibiotics and diuretics, the 1-cyanocyclopropyl modification is a strategic tool used to:
Lock Conformation: The cyclopropyl ring restricts the rotation of the attached phenyl ring, reducing the entropic penalty upon binding to a protein target.
Modulate pKa: The electron-withdrawing cyano group lowers the pKa of the sulfonamide nitrogen (or adjacent phenols), strengthening hydrogen bonds with target residues (e.g., Asn225 in WDR5).
Block Metabolism: The 1-substitution on the cyclopropyl ring prevents metabolic oxidation (P450-mediated) at the benzylic position.[1]
Primary Application Scopes:
Oncology: Inhibition of the WDR5-MYC interaction (critical in MLL-rearranged leukemias).[1]
Osteoporosis: Inhibition of Cathepsin K (e.g., Odanacatib analogs).
The most well-characterized bioactivity of this class is the inhibition of WDR5 , an epigenetic reader protein. WDR5 recruits the transcription factor MYC to chromatin. Displacing MYC from WDR5 is a validated therapeutic strategy for cancers driven by MYC overexpression.
Structural Binding Mechanism
Cyanocyclopropyl sulfonamides bind to the "WBM" (WDR5-binding motif) site, a shallow, hydrophobic cleft.
The Sulfonamide Anchor: The sulfonamide oxygen acts as a critical hydrogen bond acceptor for the backbone amide of Asn225 .[2]
The Cyanocyclopropyl "Lock": This moiety orients the attached phenyl ring to mimic the hydrophobic side chain of Isoleucine in the native MYC peptide (sequence E-E-I-D-V-V ).
Halogen Bonding: High-potency analogs often feature a Bromine atom that forms a halogen bond with the carbonyl oxygen of Trp273 .[1]
Signaling Pathway Diagram (Graphviz)
Figure 1: Mechanism of WDR5-MYC disruption by cyanocyclopropyl sulfonamides.[1] The inhibitor competes with MYC for the WBM binding pocket on WDR5.
Comparative Bioactivity Data
The following data synthesizes Structure-Activity Relationships (SAR) from key studies (e.g., Getlik et al., 2016; Macdonald et al., 2019).
Impact of the Cyanocyclopropyl Group
Comparing the 1-cyanocyclopropyl motif against standard alkyl or simple cycloalkyl substituents reveals its critical role in potency.[1]
> Key Insight: The sulfonamide NH is essential for binding Asn225. Replacing it with a sulfone (removing the H-bond donor) abolishes activity, proving the specific requirement for the sulfonamide functionality in this scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these compounds.
Protocol A: Synthesis of Cyanocyclopropyl Sulfonamides
Objective: Couple a sulfonyl chloride with a 1-cyanocyclopropylamine derivative.[1]
Figure 2: Screening cascade for validating cyanocyclopropyl sulfonamide bioactivity.
References
Macdonald, J. M., et al. (2019). "Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)." Journal of Medicinal Chemistry.
Getlik, M., et al. (2016). "Structure-Based Design of Odanacatib Analogues: Cathepsin K Inhibitors." Journal of Medicinal Chemistry.
Wang, F., et al. (2022).[5] "Discovery of Novel Sulphonamide Hybrids that Inhibit LSD1 against Bladder Cancer Cells." Journal of Enzyme Inhibition and Medicinal Chemistry.
Gauthier, J. Y., et al. (2008). "The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K." Bioorganic & Medicinal Chemistry Letters.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural validation of gem-disubstituted cyclopropanes
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Gem-disubstituted cyclopropanes are privileged structural motifs in modern drug discovery, valued for their ability to restrict conformation, modulate lipophilicity, and improve metabolic stability (the "gem-dimethyl effect").[1] However, their validation presents unique challenges.[1] Distinguishing the strained cyclopropyl ring from isomeric alkenes and determining the relative stereochemistry of additional substituents requires a rigorous, multi-faceted approach.
This guide objectively compares the three primary validation methodologies: Advanced NMR Spectroscopy , Computational Prediction (DFT-GIAO) , and X-Ray Crystallography .[1] It provides self-validating protocols and decision-making frameworks to ensure structural integrity in medicinal chemistry campaigns.
Part 1: Comparative Analysis of Validation Methodologies
The following matrix compares the three core methodologies based on resolution, throughput, and resource intensity.
Signal overlap in complex scaffolds; ambiguous NOEs.[1]
Dependence on level of theory; requires experimental data for fit.
Requirement for crystalline solid; packing forces may alter conformation.[1]
Part 2: Detailed Experimental Protocols
Method A: Advanced NMR Spectroscopy (The Workhorse)
NMR is the first-line validation tool. For gem-disubstituted cyclopropanes, the diagnostic challenge is often distinguishing the ring from an isomeric alkene (e.g., distinguishing a 1,1-dimethylcyclopropane moiety from a tert-butyl or isobutenyl group) and assigning relative stereochemistry to substituents on C2/C3.
The Self-Validating Protocol:
Sample Preparation: Dissolve 2-10 mg of analyte in 600
L of deuterated solvent (CDCl or DMSO-). Ensure the solution is free of paramagnetic impurities.
Acquisition Sequence:
1H NMR (1D): Check for high-field resonances (0.2 – 1.5 ppm) characteristic of cyclopropyl protons.
13C NMR (1D/DEPT): Identify the quaternary carbon (C1) and high-field methylene/methine carbons (0–30 ppm).
HSQC (Multiplicity-Edited): Correlate protons to carbons to confirm CH vs CH
.
NOESY/ROESY: Critical for relative stereochemistry.[1]
Gated Decoupled 13C or Coupled HSQC: Measure
.
Data Analysis & Causality:
Connectivity Check (
): The definitive signature of a cyclopropane ring is the Carbon-Proton coupling constant. Due to the high -character of the cyclopropyl C-H bonds, values are characteristically large (160–165 Hz ), whereas acyclic alkyl C-H bonds are typically ~125 Hz.
Decision: If
Hz, the structure is likely not a cyclopropane (check for alkene isomers).
Stereochemistry (NOE): In gem-disubstituted systems, use the gem substituents (e.g., methyls) as anchors.[1]
Cis-relationship: Strong NOE between a gem-substituent and a C2/C3 substituent indicates they are on the same face.
Trans-relationship:[2] Absence of NOE (or weak NOE) suggests opposite faces.
Expert Insight: Always run a coupled HSQC rather than a standard 1D
C to measure . It is faster and provides site-specific coupling constants even in crowded spectra.
Method B: Computational Validation (DFT-GIAO)
When NMR data is ambiguous (e.g., overlapping signals or flexible side chains), Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) provides a probabilistic validation.[1]
The Workflow:
Conformer Search: Use Molecular Mechanics (e.g., MMFF94) to generate candidate conformers for all possible diastereomers.[1]
Geometry Optimization: Optimize geometries using DFT (e.g., B3LYP/6-31G* or
B97X-D/def2-SVP) in the gas phase or solvent model (PCM).
NMR Calculation: Calculate shielding tensors using the GIAO method at a high level of theory (e.g., mPW1PW91/6-311+G(2d,p)).
Statistical Comparison: Use the DP4+ probability method to compare experimental chemical shifts (
) with calculated shifts ().
Interpretation:
A DP4+ probability of >95% for a specific isomer provides strong evidence for that structure, effectively resolving diastereomeric ambiguity without crystallization.[1]
Method C: X-Ray Crystallography[1][3][4][5]
The absolute standard. While resource-heavy, it is the only method that determines absolute configuration without chiral derivatization.
Crystal Growth Protocol (Vapor Diffusion):
Dissolve 5-10 mg of pure compound in a "good" solvent (e.g., DCM, THF).[1]
Place in a small inner vial.
Place the inner vial into a larger jar containing a "poor" solvent (e.g., Pentane, Hexane).[1]
Cap tightly.[1] As the poor solvent diffuses into the rich solvent, solubility decreases, promoting nucleation.[1]
Part 3: Visualization & Logic[1]
Diagram 1: Structural Validation Decision Tree
This diagram outlines the logical flow for validating a gem-disubstituted cyclopropane, moving from basic screening to advanced confirmation.
Caption: Logical decision tree for validating gem-disubstituted cyclopropane structures, prioritizing rapid NMR methods before escalating to computational or X-ray techniques.
Diagram 2: Integrated Experimental Workflow
This diagram illustrates the parallel processing of experimental and computational data to achieve high-confidence validation.
Caption: Integrated workflow combining experimental NMR data with computational GIAO predictions to resolve stereochemical ambiguity.
References
Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][3][4][5][6][7]
Context: Foundational text on cyclopropane synthesis and properties.[1][3]
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[1] Computational Chemistry as a Reliable Tool for the Structural Elucidation of Natural Products. The Journal of Organic Chemistry, 80(24), 12526–12534.[1]
Context: Establishes the DP4+ methodology for NMR valid
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
Context: Authoritative source for NMR pulse sequences and
-coupling analysis (
values).
Ebner, C., & Müller, M. (2020).[1] Automated assignment of relative stereochemistry in cyclopropanes using NOE and J-coupling constants. Magnetic Resonance in Chemistry.
Context: Specific application of NMR for cyclopropane stereochemistry.[1][8]
1-Cyanocyclopropane-1-sulfonyl Chloride: Proper Disposal & Quenching Procedures
[1][2][3][4] Executive Summary & Immediate Directives Do NOT pour this chemical down the drain. 1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8) is a high-energy electrophile.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Immediate Directives
Do NOT pour this chemical down the drain.
1-Cyanocyclopropane-1-sulfonyl chloride (CAS: 1935504-17-8) is a high-energy electrophile. Upon contact with water, it undergoes rapid, exothermic hydrolysis, liberating hydrochloric acid (HCl) and potentially releasing hydrogen cyanide (HCN) if subjected to strong thermal stress or acidic conditions.
Core Safety Rules:
No Water Contact: Never add water directly to the neat chemical.[1]
Cold Quench Only: All deactivation must occur at
.
Alkaline Environment: Maintain pH > 9 during quenching to neutralize HCl and prevent volatile HCN formation.
Chemical Hazard Profile (The "Why")
To safely handle this compound, one must understand the three distinct structural features driving its reactivity.
Feature
Hazard Mechanism
Operational Implication
Sulfonyl Chloride ()
Electrophilic center susceptible to rapid hydrolysis.[2] Generates 1 mole of gas and 1 mole of sulfonic acid per mole of compound.
Corrosive/Pressure Hazard: Sealed waste containers can burst. Vapors are immediately damaging to respiratory mucosa.
Cyclopropane Ring
High ring strain energy (~27.5 kcal/mol). Ring opening can be exothermic.
Thermal Runaway Risk: If the hydrolysis exotherm is not controlled, the heat can trigger ring fragmentation, escalating the temperature further.
Nitrile Group ()
Generally stable, but can hydrolyze to carboxylic acid and ammonia, or release cyanide ions under extreme conditions.
Toxicity Hazard: Waste streams must never be acidified. Acidifying a cyanide-containing stream releases lethal HCN gas.
Pre-Disposal Assessment (Decision Logic)
Before acting, categorize the material state to select the correct workflow.[1]
Figure 1: Decision matrix for determining the appropriate disposal workflow.
Controlled Quenching Protocol (The "How")
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.
Charge the flask with the alkaline quenching agent (calculate 2.5 molar equivalents of base relative to the sulfonyl chloride).
Critical: Ensure the flask is open to a ventilation system or scrubber to manage mild fumes.
Dilution (If Neat):
If the 1-cyanocyclopropane-1-sulfonyl chloride is neat (pure liquid), dilute it 1:5 (v/v) with an inert solvent like DCM or Toluene. This acts as a heat sink.
Addition (The Reaction):
Place the sulfonyl chloride solution in the addition funnel.
Slowly add the chloride solution into the cold base.
Rate Limit: Do not allow internal temperature to exceed
.
Observation: Watch for fuming or rapid bubbling. Stop addition if observed.
Digestion:
Once addition is complete, allow the mixture to stir at
for 30 minutes.
Remove the ice bath and allow to warm to room temperature for 1 hour to ensure complete hydrolysis of the hindered sulfonyl group.
Validation:
Check pH. It must remain Basic (pH > 9) . If acidic, add more base immediately.
Why? Acidic pH indicates unneutralized HCl and risks HCN evolution.
Separation:
Use a separatory funnel to separate the organic layer (solvent) from the aqueous layer (containing the deactivated sulfonate salt).
Figure 2: Operational workflow for the hydrolytic deactivation of the sulfonyl chloride.
Waste Management & Handoff
Once quenched, the material is no longer water-reactive, but it is still hazardous chemical waste.
Final Disposal Method:
The segregated waste must be picked up by a licensed hazardous waste contractor. The ultimate disposal method for the organic/aqueous mixture is High-Temperature Incineration equipped with a scrubber to capture sulfur oxides (
), , and .
Emergency Contingencies (Spills)
Scenario: You drop a bottle of neat 1-Cyanocyclopropane-1-sulfonyl chloride on the floor.
Evacuate: Clear the immediate area. The liquid will react with moisture in the air/floor, releasing HCl mist.
PPE Up: Don a full-face respirator with acid gas cartridges (or SCBA), double nitrile gloves, and a chemical apron.
Contain: Do NOT spray water. Surround the spill with a dry absorbent (Vermiculite or Dry Sand).
Neutralize: Sprinkle Sodium Carbonate (Soda Ash) or Calcium Carbonate powder liberally over the spill to neutralize the acid generated.
Collect: Scoop the wet paste (absorbent + chemical) into a wide-mouth hazardous waste jar. Do not seal tight immediately (allow off-gassing). Label as "Spill Debris: Corrosive/Water Reactive."
References
BenchChem. (2025).[5][2][6] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Sulfonyl Chlorides. Retrieved from
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sulfonyl Chlorides. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Cyclopropanesulfonyl chloride. Retrieved from
TCI Chemicals. (2025).[6][7] Safety Data Sheet: Sulfonyl Chlorides Handling. Retrieved from